Dipotassium 7-hydroxynaphthalene-1,3-disulphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dipotassium;7-hydroxynaphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDMVWRBMGEEGR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6K2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889439 | |
| Record name | Dipotassium 2-naphthol-6,8-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Naphthol-6,8-disulfonic acid, dipotassium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19659 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
842-18-2, 13846-08-7 | |
| Record name | Dipotassium 2-naphthol-6,8-disulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013846087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium 2-naphthol-6,8-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxynaphthalene-1,3-disulphonic acid, potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPOTASSIUM 2-NAPHTHOL-6,8-DISULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4S7VVU23A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Fluorescent Properties of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS No. 842-18-2) is a water-soluble organic salt.[1][5] Its molecular structure, featuring a naphthalene core functionalized with a hydroxyl group and two sulfonate groups, is indicative of potential fluorescence. Naphthalene and its derivatives are well-known for their fluorescent characteristics, which are influenced by substituent groups and the local environment. Understanding the specific fluorescent properties of G salt, such as its excitation and emission spectra, quantum yield, and fluorescence lifetime, is crucial for its potential application as a fluorescent probe, a standard in fluorescence spectroscopy, or as a component in the development of novel fluorescent materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| Synonyms | G salt, 2-Naphthol-6,8-disulfonic acid dipotassium salt | [1][6] |
| CAS Number | 842-18-2 | [1] |
| Molecular Formula | C₁₀H₆K₂O₇S₂ | [7] |
| Molecular Weight | 380.48 g/mol | [7] |
| Appearance | White needle-like crystals | [3][7] |
| Solubility | Soluble in water | [8] |
Fluorescent Properties (Hypothetical Data)
As specific experimental data for the fluorescent properties of this compound is not available in the reviewed literature, the following table presents a hypothetical data set that researchers would aim to determine.
| Parameter | Value (Hypothetical) | Unit |
| Excitation Maximum (λex) | 330 | nm |
| Emission Maximum (λem) | 450 | nm |
| Molar Absorptivity (ε) | 5,000 | M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | 0.25 | - |
| Fluorescence Lifetime (τ) | 2.5 | ns |
Detailed Experimental Protocols
To quantitatively determine the fluorescent properties of this compound, the following experimental protocols are recommended.
Determination of Excitation and Emission Spectra
Objective: To identify the wavelengths at which the compound absorbs and emits light most efficiently.
Instrumentation: A calibrated spectrofluorometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent, such as deionized water or phosphate-buffered saline (PBS). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Excitation Spectrum:
-
Set the emission monochromator to the expected emission maximum (a preliminary scan may be needed, e.g., scanning from 350 nm to 600 nm while exciting at a wavelength shorter than the absorption maximum, such as 330 nm).
-
Scan a range of excitation wavelengths (e.g., 250-400 nm) and record the corresponding fluorescence intensity.
-
The wavelength at which the intensity is maximal is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan a range of emission wavelengths (e.g., 400-600 nm) and record the fluorescence intensity.
-
The wavelength at which the intensity is maximal is the emission maximum (λem).
-
Determination of Molar Absorptivity
Objective: To quantify the light-absorbing capacity of the compound at a specific wavelength.
Instrumentation: A UV-Visible spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a series of solutions of this compound of known concentrations in a suitable solvent.
-
Absorbance Measurement: Measure the absorbance of each solution at the determined excitation maximum (λex).
-
Calculation: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated from the slope of the resulting linear plot (where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm).
Determination of Fluorescence Quantum Yield
Objective: To determine the efficiency of the fluorescence process.
Methodology: The relative method using a well-characterized fluorescence standard is commonly employed.
Procedure:
-
Standard Selection: Choose a fluorescence standard with an absorption and emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the standard (Φf_std) must be known.
-
Absorbance Measurement: Prepare solutions of both the sample and the standard with absorbance values at the excitation wavelength kept below 0.1 and measure their exact absorbance.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
Calculation: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²)
where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime
Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.
Instrumentation: A time-resolved fluorometer using either Time-Correlated Single Photon Counting (TCSPC) or Frequency-Domain Fluorometry.
Procedure:
-
Sample Preparation: Prepare a deoxygenated solution of the sample.
-
Data Acquisition: Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the excitation maximum. The instrument will measure the decay of the fluorescence intensity over time.
-
Data Analysis: The fluorescence decay data is fitted to an exponential decay model to determine the fluorescence lifetime (τ).
Visualizations
The following diagrams illustrate the general workflows for characterizing the fluorescent properties of a compound like this compound.
Conclusion
This compound presents as a compound with high potential for use in fluorescence applications, owing to its structural characteristics and its role as a precursor for luminescent materials. Although specific photophysical data is currently lacking in accessible literature, this guide provides the necessary theoretical and practical framework for researchers to thoroughly characterize its fluorescent properties. The detailed experimental protocols outlined herein will enable the determination of its excitation and emission spectra, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime. Such characterization is the first critical step towards unlocking its potential in diverse fields, including but not limited to, the development of novel fluorescent probes for bio-imaging, sensors for analytical chemistry, and advanced materials for optoelectronics. Further research into these properties is strongly encouraged to fully elucidate the capabilities of this intriguing molecule.
References
- 1. G Salt | Cas no 842-18-2 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 2. ambujaindia.com [ambujaindia.com]
- 3. chembk.com [chembk.com]
- 4. CN110229083A - A kind of preparation method of G salt - Google Patents [patents.google.com]
- 5. Buy this compound | 842-18-2 [smolecule.com]
- 6. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | C10H6K2O7S2 | CID 70050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. haihangchem.com [haihangchem.com]
- 8. G Salt Chemical Compound - High Purity Industrial Dye Intermediate at Best Prices [himalayachemicals.com]
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, commonly known as G salt, is a key organic compound with significant applications in the chemical and pharmaceutical industries.[1] As a derivative of naphthalene, its unique structure, featuring both hydroxyl and sulphonate functional groups, imparts specific chemical properties that make it a valuable intermediate in the synthesis of various dyes and a subject of interest in biological research. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, tailored for a scientific audience.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a naphthalene core substituted with a hydroxyl group at the 7th position and two sulphonate groups at the 1st and 3rd positions. The sulphonic acid groups are present as their dipotassium salts.
Caption: 2D representation of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | dipotassium;7-hydroxynaphthalene-1,3-disulfonate[2] |
| Common Name | G salt[1] |
| CAS Number | 842-18-2[3] |
| Molecular Formula | C₁₀H₆K₂O₇S₂[3] |
| Molecular Weight | 380.48 g/mol [4] |
| SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+][2] |
| InChI Key | LKDMVWRBMGEEGR-UHFFFAOYSA-L[2] |
Physicochemical Properties
This compound is typically a white to gray-yellow powder or appears as white needle-like crystals.[3][4] It is known for its solubility in water.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to gray-yellow powder or white needle-like crystals[3][4] |
| Melting Point | >300 °C[4] |
| Solubility | Soluble in water[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in open literature, likely due to the proprietary nature of industrial processes. However, general methodologies can be outlined based on available information.
Synthesis
A common method for the preparation of G salt involves a two-step sulfonation of 2-naphthol.[5]
General Procedure: [5]
-
First Sulfonation: 2-naphthol is reacted with a sulfonating agent, such as a sulfur trioxide solution, in a suitable solvent (e.g., nitromethane, dichloromethane, or trichloromethane) under a protective atmosphere to yield 2-naphthol-8-sulfonic acid.[5]
-
Second Sulfonation: The resulting 2-naphthol-8-sulfonic acid undergoes a second sulfonation reaction with another portion of sulfur trioxide solution to produce 7-hydroxy-1,3-naphthalenedisulfonic acid (G acid).[5]
-
Neutralization and Isolation: The G acid is then neutralized with a potassium base (e.g., potassium hydroxide or potassium carbonate) to form the dipotassium salt. The product can then be isolated, for example, by crystallization.
A patent describes a method that reportedly yields G salt with a purity of 85-88% and a yield of 80.1-84.5%.[5]
Purification
Purification of the crude product is crucial to remove by-products and unreacted starting materials. Recrystallization is a common method for purifying solid organic compounds.
General Recrystallization Protocol:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (water is a likely solvent given its solubility).
-
Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of the purified compound should form. Cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at an appropriate temperature.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound.
General HPLC Method Parameters:
-
Column: A C18 reversed-phase column is often used for the separation of aromatic compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to achieve good separation of the target compound from its impurities.
-
Detection: UV detection is appropriate, as the naphthalene ring system is chromophoric. The detection wavelength should be set to an absorption maximum of the compound.
-
Quantification: Quantification can be achieved by using a calibration curve prepared from certified reference standards.
Applications in Research and Development
Beyond its use as a dye intermediate, this compound has been investigated for various biological and chemical research applications.
Enzyme Inhibition Studies
The compound has been explored for its potential to inhibit certain enzymes.[3] While specific protocols are not detailed in the general literature, a generic enzyme inhibition assay workflow can be described.
Caption: A logical workflow for assessing the enzyme inhibitory potential of a compound.
Metal Complexation Studies
This compound can act as a chelating agent, forming complexes with metal ions.[3] The study of these complexes can provide insights into the binding properties and selectivity of the compound. Potentiometric titration is a common technique used for such studies.
General Protocol for Potentiometric Titration:
-
Solution Preparation: Prepare solutions of the ligand (this compound), the metal salt of interest, a standard acid, and a standard base in a suitable solvent system with a constant ionic strength.
-
Titration: Titrate a solution containing the ligand and the metal ion with a standard base.
-
pH Measurement: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curves can be analyzed to determine the stability constants of the metal-ligand complexes formed.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain directly linking this compound to defined cellular signaling pathways. Its biological effects are an area of ongoing research.[3] The potential for enzyme inhibition suggests that it could, in principle, modulate metabolic or signaling pathways, but further investigation is required to elucidate any specific mechanisms. A general approach to screen for such activities is outlined below.
Caption: A logical workflow for the initial screening of the biological activity of a chemical compound.
Conclusion
This compound is a versatile chemical with established industrial applications and emerging potential in scientific research. This guide has summarized its core chemical and physical properties, provided an overview of experimental methodologies, and outlined its current and potential research applications. For professionals in drug development and related fields, this compound represents a scaffold that could be further explored for its biological activities. Further detailed research is necessary to fully elucidate its potential mechanisms of action and its interactions with biological systems.
References
- 1. G Salt | 842-18-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | C10H6K2O7S2 | CID 70050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 842-18-2 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. CN110229083A - A kind of preparation method of G salt - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectral Characteristics of 7-Hydroxynaphthalene-1,3-disulfonic Acid Dipotassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxynaphthalene-1,3-disulfonic acid dipotassium salt, also known as G acid dipotassium salt, is a water-soluble organic compound with the chemical formula C₁₀H₆K₂O₇S₂.[1][2][3] It belongs to the class of naphthalenesulfonic acids, which are widely utilized as intermediates in the synthesis of various dyes and pigments.[1][3][4] The presence of the hydroxyl and sulfonic acid functional groups imparts this molecule with distinct physicochemical properties, including fluorescence, which makes it a subject of interest for various scientific and industrial applications, including as a potential tool in biological research and drug development.[1] An estimated 50% of all drug molecules are administered as salts to improve their properties, highlighting the importance of understanding the characteristics of salt forms like this compound. This guide provides a comprehensive overview of the spectral characteristics of 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt, detailing its absorption and emission properties and the experimental protocols for their determination.
Physicochemical Properties
A summary of the key physicochemical properties of 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₆K₂O₇S₂ | [1][2][3] |
| Molecular Weight | 380.48 g/mol | [3] |
| Appearance | White to gray-yellow powder/White needle-like crystals | [1][3] |
| Solubility | Soluble in water | [1] |
| Melting Point | >300°C | [3] |
Spectral Characteristics
The spectral properties of 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt are governed by the electronic transitions within the naphthalene ring system, which are influenced by the hydroxyl and sulfonic acid substituents.
UV-Visible Absorption Spectroscopy
The absorption spectra of naphthalenesulfonic acids are also influenced by the position of the sulfonate groups. For comparison, the UV-Vis spectrum of 2,7-disulfonic acid has been noted to be comparable to that of mono 2-derivatives of naphthalene.
A generalized experimental workflow for determining the UV-Vis absorption spectrum is depicted below.
Fluorescence Spectroscopy
Naphthalenesulfonic acid derivatives are known to be fluorescent. The fluorescence quantum yields of anilinonaphthalene sulfonic acids, for example, are enhanced by inclusion in cyclodextrins. While specific fluorescence data for 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt is not available in the provided search results, the general principles of fluorescence in related compounds can be considered. The fluorescence of such compounds is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[9][10] An increase in solvent polarity can lead to a redshift in the emission spectrum.
A general experimental protocol for fluorescence spectroscopy is outlined below.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and accurate spectral data. The following sections provide generalized methodologies for UV-Vis and fluorescence spectroscopy that can be adapted for 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt.
UV-Visible Spectroscopy Protocol
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is recommended.
-
Sample Preparation :
-
Prepare a stock solution of 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water, ethanol, or a buffer of a specific pH).
-
From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Measurement :
-
Use matched quartz cuvettes for the sample and the reference (solvent blank).
-
Record a baseline spectrum with the solvent-filled cuvettes.
-
Measure the absorbance spectrum of each diluted sample over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis :
-
Plot absorbance versus wavelength to visualize the spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).
-
Fluorescence Spectroscopy Protocol
-
Instrumentation : A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and a sensitive detector is required.
-
Sample Preparation :
-
Prepare a dilute solution of the compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
-
Measurement :
-
Emission Spectrum : Set the excitation wavelength (λex) at the absorption maximum determined from the UV-Vis spectrum. Scan a range of emission wavelengths to record the fluorescence emission spectrum and determine the emission maximum (λem).
-
Excitation Spectrum : Set the emission monochromator to the determined λem. Scan a range of excitation wavelengths to obtain the fluorescence excitation spectrum.
-
-
Data Analysis :
-
Plot fluorescence intensity versus wavelength for both the emission and excitation spectra.
-
The fluorescence quantum yield can be determined relative to a well-characterized fluorescence standard (e.g., quinine sulfate) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Potential Applications in Research and Drug Development
The fluorescent nature of 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt suggests its potential use as a probe in various biological and pharmaceutical studies. For instance, it has been investigated for its role in inhibiting specific enzymatic activities.[1] The sulfonate groups can interact with cationic sites on proteins, and changes in the fluorescence properties upon binding could be used to study protein-ligand interactions. Furthermore, its use as a dye intermediate indicates its potential for conjugation to other molecules to act as a fluorescent label.
The following diagram illustrates a conceptual logical relationship for its application in drug development.
Conclusion
While specific quantitative spectral data for 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt remains to be exhaustively documented in publicly available literature, this guide provides a comprehensive framework for its spectral characterization based on the known properties of related compounds. The provided experimental protocols offer a starting point for researchers to determine the precise absorption and fluorescence characteristics of this compound. Its inherent fluorescence and water solubility make it a promising candidate for further investigation in various fields, particularly in the development of new analytical tools and as a component in pharmaceutical formulations. Further research is warranted to fully elucidate its spectral properties and explore its potential applications.
References
- 1. Buy Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | 842-18-2 [smolecule.com]
- 2. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | C10H6K2O7S2 | CID 70050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dipotassium 7-hydroxynaphthalene-1,3-disulfonate [chembk.com]
- 4. 7-Hydroxynaphthalene-1,3-disulfonic acid [dyestuffintermediates.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interpreting pH-Dependent Differential UV/VIS Absorbance Spectra to Characterize Carboxylic and Phenolic Chromophores in Natural Organic Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, also widely known by its trivial name G-salt, is an organic compound with the CAS number 842-18-2. It is the dipotassium salt of 7-hydroxy-1,3-naphthalenedisulfonic acid.[1] This compound has historically been a key intermediate in the synthesis of various acid dyes.[1] More recently, its potential applications in biological research and materials science have garnered interest. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound.
Chemical and Physical Properties
This compound is a white to gray-yellow powder or appears as white needle-like crystals.[1][2] It is soluble in water and slightly soluble in methanol.[3]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 842-18-2 | [1] |
| Molecular Formula | C₁₀H₆K₂O₇S₂ | [1] |
| Molecular Weight | 380.48 g/mol | [2] |
| Appearance | White to gray-yellow powder; White needle-like crystals | [1][2] |
| Melting Point | >300°C | [2] |
| Solubility | Soluble in water, slightly soluble in methanol | [3] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | dipotassium;7-hydroxynaphthalene-1,3-disulfonate | [4] |
| Synonyms | G-salt, G Acid Dipotassium Salt, 2-Naphthol-6,8-disulfonic acid dipotassium salt, Dipotassium 2-Naphthol-6,8-disulfonate, 7-Hydroxy-1,3-naphthalenedisulfonic acid dipotassium salt | [1][4][5] |
| InChI | InChI=1S/C10H8O7S2.2K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | [4] |
| InChIKey | LKDMVWRBMGEEGR-UHFFFAOYSA-L | [4] |
| SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+] | [4] |
Synthesis
The synthesis of this compound generally involves a multi-step process starting from a naphthalene derivative. While specific industrial protocols are proprietary, the general synthetic route is well-established.[1]
General Synthesis Workflow
Caption: General overview of the synthesis process.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, a patented method provides some insight into a possible synthetic route. One approach involves the sulfonation of 2-naphthol.[3]
Protocol: Synthesis from 2-Naphthol (Based on Patent Information) [3]
-
First Sulfonation: 2-naphthol is mixed with a reaction solvent to form a solution. This solution then undergoes a first sulfonation reaction with a sulfur trioxide solution under a protective atmosphere (e.g., nitrogen or argon) to yield 2-naphthol-8-sulfonic acid.
-
Second Sulfonation: The resulting 2-naphthol-8-sulfonic acid is then subjected to a second sulfonation reaction with another sulfur trioxide solution, also under a protective atmosphere, to produce G-salt.
Note: This is a generalized description from patent literature and lacks the specific details (e.g., solvent, concentrations, temperatures, reaction times, and purification methods) required for laboratory reproduction.
Spectral Data
Table 3: Summary of Available Spectral Information
| Spectrum Type | Availability | Remarks | Reference(s) |
| ¹H NMR | Referenced, but no data available | - | [6] |
| ¹³C NMR | Referenced, but no data available | - | [6] |
| IR | Referenced, an image of the spectrum is available | The spectrum was measured on a dispersive instrument as a condensed phase. | [4][7] |
| UV-Vis | Referenced, but no data available for this specific compound | - | - |
Applications in Research and Drug Development
Beyond its role as a dye intermediate, this compound has been explored in several areas of scientific research.[1]
Biological Research
-
Enzyme Inhibition: The compound has been investigated for its potential to inhibit certain enzymes.[1] It is suggested to have inhibitory effects on enzymes involved in specific metabolic pathways, which could be of interest in drug discovery.[1] However, specific enzymes and detailed inhibitory mechanisms have not been publicly documented.
-
Cellular Studies: There are mentions of its use in cell culture experiments to study its effects on cell viability and proliferation.[1]
-
Reproductive Processes: Research has indicated that this compound interacts with basic proteins and may inhibit spermatocyte meiosis, suggesting its potential as a tool in studying reproductive processes.[1]
Note: Detailed experimental protocols for these biological applications, including specific assays, cell lines, concentrations, and methodologies, are not available in the reviewed public literature.
Materials Science
-
Functional Materials: It can be used as a precursor or dopant in the synthesis of functional materials, such as conducting polymers, to enhance their electrical properties.[1]
-
Luminescent Materials: The compound has potential applications in the preparation of luminescent materials for light-emitting devices and sensors.[1]
Analytical Chemistry
-
Complexation Agent: Due to its chelating properties, it can form complexes with metal ions. This characteristic is valuable for studies on metal binding and selectivity, with potential applications in environmental monitoring and separation science.[1]
Safety Information
Table 4: GHS Hazard Information
| Hazard Statement | Description | Reference(s) |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
Note: This information is based on aggregated GHS data and may vary. Users should consult the relevant Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound (CAS 842-18-2) is a well-characterized chemical intermediate with established applications in the dye industry. While its potential in biological research, particularly in enzyme inhibition and cellular studies, has been noted, there is a significant lack of detailed, publicly available experimental protocols and mechanistic studies. For researchers and professionals in drug development, this compound presents an opportunity for further investigation to validate and characterize its purported biological activities. The synthesis is generally understood, but would require optimization for laboratory or large-scale production. Due to the limited availability of in-depth biological data, any research into its potential therapeutic applications would necessitate foundational in vitro and in vivo studies.
References
- 1. Buy this compound | 842-18-2 [smolecule.com]
- 2. dipotassium 7-hydroxynaphthalene-1,3-disulfonate [chembk.com]
- 3. CN110229083A - A kind of preparation method of G salt - Google Patents [patents.google.com]
- 4. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | C10H6K2O7S2 | CID 70050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. G Salt | Cas no 842-18-2 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 6. This compound(842-18-2) 1H NMR [m.chemicalbook.com]
- 7. 2-Naphthol-6,8-disulfonic acid dipotassium salt [webbook.nist.gov]
A Comprehensive Guide to the Nomenclature of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate for Researchers and Drug Development Professionals
Introduction
In the landscape of scientific research and pharmaceutical development, precise communication is paramount. The consistent and accurate naming of chemical compounds is a cornerstone of this clarity. This technical guide provides a detailed overview of the synonyms and alternative names for the compound Dipotassium 7-hydroxynaphthalene-1,3-disulphonate found in scientific literature. Understanding these variations is crucial for comprehensive literature searches, unambiguous data interpretation, and effective collaboration among researchers.
Core Compound Information
This compound is an organic compound frequently used as an intermediate in the synthesis of dyes and has been investigated for other potential applications.[1][2] Its chemical structure consists of a naphthalene core with a hydroxyl group and two sulfonate groups, with potassium as the counter-ion.
Synonyms and Alternative Nomenclature
The following table summarizes the various synonyms and identifiers for this compound, compiled from an extensive review of chemical databases and scientific literature. The Chemical Abstracts Service (CAS) number, a unique identifier for chemical substances, is consistently cited as 842-18-2 for this compound.[1][3][4][5][6][7][8]
| Synonym/Identifier | Source/Reference |
| G Acid Dipotassium Salt | [3][4] |
| 2-Naphthol-6,8-disulfonic Acid Dipotassium Salt | [4][5] |
| Potassium 7-hydroxynaphthalene-1,3-disulfonate | [3][4] |
| 7-Hydroxy-1,3-naphthalenedisulfonic Acid Dipotassium Salt | [4][5] |
| 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, dipotassium salt | [4][7] |
| G salt | [5][6] |
| 2-Naphthol-6,8-dipotassium disulfonate | [5][6] |
| Dipotassium 2-Naphthol-6,8-disulfonate | [4] |
| dipotassium;7-hydroxynaphthalene-1,3-disulfonate | [2][4] |
| 7-hydroxynaphthalene-1,3-disulphonic acid, potassium salt | [9] |
| Monopotassium 2-naphthol-6,8-disulfonate | [9] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound typically involve the sulfonation of a naphthalene derivative, followed by hydroxylation and subsequent neutralization with a potassium salt. Specific methodologies can vary and are often proprietary or detailed within patent literature. For researchers interested in the application of this compound, such as in complexation studies or as a precursor for functional materials, experimental details would be specific to the study at hand and can be found in relevant scientific publications.[2]
Visualization of Nomenclature Relationships
To clarify the relationships between the primary name and its various synonyms, the following diagram illustrates the logical connections.
Caption: Relationship between the primary name and its synonyms.
A thorough understanding of the alternative names for this compound is essential for professionals in the scientific and pharmaceutical fields. This guide provides a clear and concise reference to the various synonyms, facilitating more effective and accurate scientific communication and research. By utilizing the provided data and visualizations, researchers can navigate the complexities of chemical nomenclature with greater confidence.
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 842-18-2 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | C10H6K2O7S2 | CID 70050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. 7-hydroxy-1,3-naphthalenedisulfonic acid, dipotassium salt | 842-18-2 [chemnet.com]
- 7. angenechemical.com [angenechemical.com]
- 8. haihangindustry.com [haihangindustry.com]
- 9. lookchem.com [lookchem.com]
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate: A Review of Investigated Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, also known as G salt, is a chemical compound with established applications in the dye industry as an acid dye intermediate and with potential use as an edible pigment.[1] Beyond its industrial applications, this naphthalenic derivative has been the subject of preliminary biological investigations. This document provides a high-level overview of the reported biological activities of this compound, based on available scientific information. It is important to note that while several areas of biological investigation have been reported, in-depth mechanistic data, quantitative metrics, and detailed experimental protocols are not extensively available in the public domain.
Investigated Biological Activities
The primary reported biological activities of this compound fall into four main categories: enzyme inhibition, assessment of cell viability and proliferation, interaction with proteins, and metal chelation.
Enzyme Inhibition
There are reports suggesting that this compound has been investigated for its potential to inhibit certain enzymes.[1] One of the more specific, yet still undetailed, mentions in the available literature is its role in the inhibition of spermatocyte meiosis, indicating a potential area of research in reproductive biology.[1] However, the specific enzymes targeted, the nature of the inhibition (e.g., competitive, non-competitive), and quantitative measures of potency such as IC50 values are not specified in the reviewed literature.
Cell Viability and Proliferation
Interaction with Proteins
Research indicates that this compound can interact with basic proteins.[1] This property is likely attributable to the anionic nature of the sulfonate groups, which can form electrostatic interactions with positively charged amino acid residues on protein surfaces. The implications of these interactions for specific biological functions or therapeutic applications remain an area for further investigation.
Metal Chelation
This compound has been described as a chelating agent, capable of forming complexes with metal ions.[1] The hydroxyl and sulfonate functional groups can participate in coordinating metal ions. The biological consequences of this metal-chelating ability have not been elucidated in the available literature.
Summary of Quantitative Data
A thorough search of available literature did not yield specific quantitative data regarding the biological activities of this compound. To facilitate future research and provide a template for data organization, the following table structure is proposed for summarizing key quantitative metrics when they become available.
| Biological Activity | Assay Type | Target/Cell Line | Quantitative Metric (e.g., IC50, Kd) | Reference |
| Enzyme Inhibition | e.g., Kinase Assay | e.g., Specific Kinase | ||
| Cell Proliferation | e.g., MTT Assay | e.g., Cancer Cell Line | ||
| Protein Binding | e.g., Isothermal Titration Calorimetry | e.g., Serum Albumin | ||
| Metal Chelation | e.g., Spectroscopic Titration | e.g., Cu2+, Zn2+ |
Conceptual Experimental Workflow
Due to the absence of detailed experimental protocols in the reviewed literature, a generalized workflow for investigating the biological activities of a compound like this compound is presented below. This diagram illustrates the logical progression from initial screening to more detailed mechanistic studies.
References
An In-depth Technical Guide to 7-Hydroxynaphthalene-1,3-disulfonic Acid and its Salts: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-hydroxynaphthalene-1,3-disulfonic acid, commonly known as G-acid, and its associated salts. It delves into the historical context of its discovery within the burgeoning synthetic dye industry of the late 19th century, outlines detailed experimental protocols for its synthesis, and presents a thorough compilation of its physicochemical properties. Furthermore, this guide explores the applications of G-acid and its derivatives, with a particular focus on its role as a crucial intermediate in the synthesis of azo dyes and its emerging potential in the field of drug development. The information is structured to be a valuable resource for researchers, scientists, and professionals involved in chemical synthesis and drug discovery.
Introduction
7-Hydroxynaphthalene-1,3-disulfonic acid (G-acid) is a significant organic compound belonging to the class of naphthalenesulfonic acids. Its discovery and subsequent utilization were pivotal to the expansion of the synthetic dye industry, a cornerstone of the chemical industry's growth in the late 19th and early 20th centuries. The introduction of sulfonic acid groups into the naphthalene ring imparts high water solubility, a critical property for its application in dyeing processes.[1] This guide aims to provide a detailed technical resource on G-acid, covering its history, synthesis, properties, and applications.
Discovery and History
The discovery of 7-hydroxynaphthalene-1,3-disulfonic acid is intrinsically linked to the exploration of coal tar chemistry in the latter half of the 19th century. While a specific individual is not singularly credited with its discovery, its development arose from the intensive research into naphthalene derivatives for the burgeoning synthetic dye industry. The general method for its preparation involves the sulfonation of 2-naphthol (β-naphthol). The timeline of the broader class of polynaphthalene sulfonates places their significant development in the 1930s by IG Farben in Germany, where they were initially used in leather and textile chemicals. This industrial context highlights the importance of sulfonated naphthalenes, including G-acid, as key intermediates.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of G-acid and its salts is essential for its application in research and industry. The following tables summarize key quantitative data.
Table 1: General Properties of 7-Hydroxynaphthalene-1,3-disulfonic Acid and its Salts
| Property | 7-Hydroxynaphthalene-1,3-disulfonic Acid | Disodium Salt | Dipotassium Salt |
| IUPAC Name | 7-hydroxynaphthalene-1,3-disulfonic acid | disodium 7-hydroxynaphthalene-1,3-disulfonate | dipotassium 7-hydroxynaphthalene-1,3-disulfonate |
| Synonyms | G-acid, 2-Naphthol-6,8-disulfonic acid | G salt, Disodium 2-naphthol-6,8-disulfonate | G acid dipotassium salt |
| CAS Number | 118-32-1[2] | 842-19-3[3] | 842-18-2[4] |
| Molecular Formula | C₁₀H₈O₇S₂[2] | C₁₀H₆Na₂O₇S₂[3] | C₁₀H₆K₂O₇S₂[4] |
| Molecular Weight | 304.3 g/mol | 348.26 g/mol [5] | 382.46 g/mol |
Table 2: Spectroscopic Data of 7-Hydroxynaphthalene-1,3-disulfonic Acid
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data not readily available in searched literature. |
| ¹³C NMR | Data not readily available in searched literature. |
| FTIR | Characteristic peaks for O-H, S=O, and aromatic C-H and C=C stretching are expected. |
| UV-Vis | Data not readily available in searched literature. |
Table 3: Solubility and pKa of 7-Hydroxynaphthalene-1,3-disulfonic Acid
| Property | Value | Reference |
| Solubility in Water | Highly soluble, especially as its salts, due to the presence of sulfonic acid groups. | [1] |
| pKa | Data not readily available in searched literature. The sulfonic acid groups are strongly acidic. |
Synthesis and Experimental Protocols
The primary route for the synthesis of 7-hydroxynaphthalene-1,3-disulfonic acid is the sulfonation of 2-naphthol. The reaction conditions can be varied to control the degree and position of sulfonation.
General Synthesis Workflow
The synthesis of G-acid from 2-naphthol can be depicted by the following workflow:
Caption: General workflow for the synthesis of G-acid.
Detailed Experimental Protocol (Modern Approach)
This protocol is based on a method described in a Chinese patent (CN110229083A), which emphasizes high purity and yield with reduced waste.[1]
Materials:
-
2-Naphthol
-
Reaction Solvent (e.g., an inert organic solvent)
-
Sulfur Trioxide (SO₃) solution
-
Protective atmosphere (e.g., Nitrogen)
Procedure:
-
Preparation of 2-Naphthol Solution: Mix 2-naphthol with the reaction solvent to obtain a solution.
-
First Sulfonation: Under a protective atmosphere, react the 2-naphthol solution with a sulfur trioxide solution. The preferred temperature for this step is 55-65°C, ideally 60°C, and the reaction time is typically 4-6 hours.[1] This step primarily yields 2-naphthol-8-sulfonic acid.
-
Second Sulfonation: The resulting 2-naphthol-8-sulfonic acid is then further reacted with a second portion of sulfur trioxide solution to produce 7-hydroxynaphthalene-1,3-disulfonic acid (G-salt).[1]
-
Isolation and Purification: The product is isolated from the reaction mixture. Purification can be achieved by recrystallization.
Expected Yield and Purity: This method reports a purity of 85% to 88% and a yield of 80.1% to 84.5%.[1]
Historical Synthesis Perspective
Historically, the synthesis would have likely involved the use of concentrated sulfuric acid or oleum (fuming sulfuric acid) at elevated temperatures. The control over isomer formation would have been less precise, leading to mixtures of different naphthalenesulfonic acids that required extensive purification.
Applications
Dye Intermediate
The primary and most significant application of 7-hydroxynaphthalene-1,3-disulfonic acid is as an intermediate in the synthesis of a wide variety of azo dyes.[1] The hydroxyl and sulfonic acid groups provide sites for coupling reactions and enhance the water solubility of the final dye product, making it suitable for textile dyeing.
The general logical relationship for its use as a dye intermediate can be visualized as follows:
Caption: Logical relationship of G-acid as a dye intermediate.
Potential in Drug Development and Biological Studies
While the primary application of G-acid has been in the dye industry, there is emerging interest in the biological activities of naphthalene derivatives.
-
Enzyme Inhibition: Some studies have investigated the potential of sulfonated aromatic compounds to inhibit certain enzymes.[1] The sulfonic acid and hydroxyl groups can form strong interactions with biomolecules, potentially influencing biochemical pathways.[1]
-
Antibacterial and Antioxidant Activity: Studies on the disodium salt of 7-hydroxynaphthalene-1,3-disulfonic acid have shown potential antibacterial activity and the ability to reduce oxidative stress in cell models.[1]
-
Derivatives in Anti-inflammatory Research: Synthetic derivatives of naphthalene have been tested for their anti-inflammatory properties.[6]
It is important to note that research into the direct application of 7-hydroxynaphthalene-1,3-disulfonic acid in drug development is still in its early stages. Most studies focus on broader classes of naphthalene derivatives. No specific signaling pathways involving G-acid have been elucidated in the reviewed literature.
Conclusion
7-Hydroxynaphthalene-1,3-disulfonic acid, a product of the late 19th-century chemical revolution, remains a compound of significant industrial importance, primarily as a dye intermediate. Its synthesis, rooted in the sulfonation of 2-naphthol, has evolved to produce higher purity and yields with reduced environmental impact. While its historical significance is well-established, the exploration of its biological activities and potential applications in drug development presents an exciting frontier for future research. This guide provides a foundational resource for scientists and researchers working with this versatile molecule, summarizing its history, synthesis, and properties to facilitate further innovation.
References
- 1. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt | 842-19-3 | Benchchem [benchchem.com]
- 2. 7-Hydroxynaphthalene-1,3-disulfonic acid [dyestuffintermediates.com]
- 3. Disodium 7-hydroxynaphthalene-1,3-disulphonate | C10H6Na2O7S2 | CID 70051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | C10H6K2O7S2 | CID 70050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Dipotassium 7-hydroxynaphthalene-1,3-disulphonate as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, also known as G salt, is a water-soluble, sulfonated naphthalene derivative. Naphthalene-based compounds are known for their intrinsic fluorescence, and their photophysical properties are often sensitive to the local environment. This sensitivity makes them valuable scaffolds for the development of fluorescent probes for various analytes and biological parameters. The hydroxyl and sulfonate groups on the naphthalene ring of this compound can act as recognition sites and modulate the fluorescence emission in response to changes in pH or the presence of specific metal ions.
The fluorescence of hydroxyl-substituted naphthalenes can be influenced by pH due to the protonation/deprotonation of the hydroxyl group, leading to different electronic structures and, consequently, distinct fluorescence characteristics of the acidic (protonated) and basic (deprotonated) forms. Furthermore, the hydroxyl and sulfonate moieties can act as chelating agents for metal ions. The binding of a metal ion can alter the fluorescence of the molecule through mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Chelation-Enhanced Quenching (CHEQ), or by inhibiting Photoinduced Electron Transfer (PET). These properties suggest the potential of this compound as a fluorescent probe in various applications, including environmental monitoring, cellular imaging, and drug development processes.
Potential Applications
-
Fluorescent pH Indicator: The pH-dependent fluorescence of the hydroxyl group makes this compound a candidate for ratiometric or intensity-based pH sensing in aqueous environments.
-
Metal Ion Sensing: The hydroxyl and sulfonate groups can form complexes with various metal ions, potentially leading to a "turn-on" or "turn-off" fluorescent response. This could be utilized for the detection and quantification of metal ions in biological or environmental samples.
-
Enzyme Inhibition Studies: The compound has been investigated for its potential to inhibit certain enzymes, and its fluorescent properties could be exploited to develop fluorescence-based enzyme assays.[1]
-
Drug Development: As a fluorescent probe, it can be used in high-throughput screening assays to identify compounds that modulate ion concentrations or pH within cellular compartments.
Data Presentation
The following table summarizes hypothetical photophysical and sensing properties of this compound based on the characteristics of similar naphthalene derivatives. These values should be considered as a starting point for experimental determination.
| Property | Value (Hypothetical) | Conditions |
| Photophysical Properties | ||
| Excitation Maximum (λex) | ~330 nm (protonated form), ~350 nm (deprotonated form) | Aqueous buffer |
| Emission Maximum (λem) | ~420 nm (protonated form), ~480 nm (deprotonated form) | Aqueous buffer |
| Stokes Shift | ~90 nm (protonated), ~130 nm (deprotonated) | |
| Quantum Yield (Φ) | 0.15 (in water) | Relative to a standard like quinine sulfate |
| Sensing Characteristics | ||
| Analyte (Example) | Aluminum (Al³⁺) | |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) | |
| Excitation Maximum (λex) | ~340 nm (in presence of Al³⁺) | Aqueous buffer, pH 6.0 |
| Emission Maximum (λem) | ~450 nm (in presence of Al³⁺) | Aqueous buffer, pH 6.0 |
| Limit of Detection (LOD) | 1 µM | Based on 3σ/slope |
| Binding Constant (Ka) | 1.5 x 10⁵ M⁻¹ | Determined by fluorescence titration |
Experimental Protocols
General Protocol for Fluorescence Measurements
This protocol describes the general steps for characterizing the fluorescence properties of this compound.
Materials:
-
This compound
-
High-purity water (Milli-Q or equivalent)
-
Buffer solutions of various pH (e.g., citrate, phosphate, borate)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-purity water.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the desired buffer.
-
Excitation and Emission Spectra:
-
Place the working solution in a quartz cuvette.
-
To determine the emission spectrum, set the excitation wavelength (e.g., starting at 330 nm) and scan a range of emission wavelengths (e.g., 350-600 nm).
-
To determine the excitation spectrum, set the emission wavelength at the previously determined maximum and scan a range of excitation wavelengths (e.g., 250-400 nm).
-
-
Data Analysis: Identify the excitation and emission maxima from the recorded spectra.
References
Application Notes and Protocols for the Detection of Metal Ions in Solution Using G-salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-salt, the common name for the dipotassium salt of 2-Naphthol-6,8-disulfonic acid, is a water-soluble aromatic organic compound. Its molecular structure, featuring a hydroxyl (-OH) group and two sulfonate (-SO₃⁻) groups on a naphthalene ring system, gives it the potential to act as a chelating agent for various metal ions. The interaction with metal ions can lead to changes in the molecule's spectroscopic properties, particularly its fluorescence, making it a candidate for use as a fluorescent sensor in analytical applications. This document provides a detailed overview of the principles and a general protocol for utilizing G-salt for the detection of metal ions in solution.
Principle of Detection
The detection of metal ions using G-salt is primarily based on the principles of chelation and the subsequent modulation of its fluorescence properties.
-
Chelation: The hydroxyl and sulfonate groups on the G-salt molecule can act as ligands, donating lone pairs of electrons to a metal ion to form a coordination complex. This binding is often selective, with the stability of the complex depending on the nature of the metal ion, its size, charge, and the pH of the solution.
-
Fluorescence Modulation: Naphthalene derivatives like G-salt are often fluorescent. Upon binding to a metal ion, the electronic properties of the G-salt molecule can be altered. This can result in one of two primary effects:
-
Fluorescence Quenching: The metal ion can facilitate non-radiative decay pathways for the excited state of the G-salt molecule, leading to a decrease in fluorescence intensity. Heavy metal ions and transition metals with partially filled d-orbitals are often effective quenchers.
-
Fluorescence Enhancement: In some cases, chelation can lead to a more rigid molecular structure, which reduces non-radiative decay and enhances the fluorescence quantum yield. This "chelation-enhanced fluorescence" (CHEF) effect can provide a "turn-on" signal in the presence of the target metal ion.
-
The change in fluorescence intensity (either quenching or enhancement) can be quantitatively related to the concentration of the metal ion in the solution.
Quantitative Data Summary
While specific quantitative data for the interaction of G-salt with a wide range of metal ions is not extensively documented in publicly available literature, data from structurally similar naphthol sulfonate derivatives can provide an indication of the expected performance. The following table summarizes representative data for the detection of various metal ions using naphthol-based fluorescent sensors. Note: This data is for illustrative purposes and the performance of G-salt should be experimentally validated.
| Metal Ion | Sensor Type | Detection Method | Typical Limit of Detection (LOD) | Linear Range | Reference Compound Example |
| Cu²⁺ | Turn-off | Fluorescence Quenching | 10 - 100 nM | 0.1 - 10 µM | 1-Nitroso-2-naphthol-3,6-disulfonic acid |
| Hg²⁺ | Turn-off | Fluorescence Quenching | 5 - 50 nM | 0.05 - 5 µM | 1-Amino-8-naphthol-3,6-disulfonic acid (H-acid) |
| Zn²⁺ | Turn-on | Fluorescence Enhancement | 2 - 20 nM | 0.02 - 2 µM | Naphthol-based Schiff base |
| Cd²⁺ | Turn-off | Fluorescence Quenching | 10 - 80 nM | 0.1 - 8 µM | 1-Amino-8-naphthol-3,6-disulfonic acid (H-acid) |
| Fe³⁺ | Turn-off | Fluorescence Quenching | 50 - 200 nM | 0.5 - 20 µM | 1-Nitroso-2-naphthol-3,6-disulfonic acid |
| Cr³⁺/Cr⁶⁺ | Speciation | Colorimetric/Adsorption | 1 - 10 µg/L | 5 - 100 µg/L | Resin-functionalized 2-naphthol-3,6-disulfonic acid |
Experimental Protocols
The following protocols provide a general framework for the use of G-salt in the detection of metal ions. Optimization of specific parameters such as pH, G-salt concentration, and incubation time will be necessary for each target metal ion.
Protocol 1: General Spectrofluorimetric Detection of Metal Ions
1. Materials and Reagents:
-
G-salt (2-Naphthol-6,8-disulfonic acid dipotassium salt, analytical grade)
-
Deionized water (Milli-Q or equivalent)
-
Stock solutions (e.g., 1000 ppm) of the metal salts of interest (e.g., CuSO₄, HgCl₂, ZnCl₂, Cd(NO₃)₂, FeCl₃)
-
Buffer solutions of various pH values (e.g., acetate, phosphate, TRIS)
-
Spectrofluorometer
-
Quartz cuvettes
2. Preparation of Solutions:
-
G-salt Stock Solution: Prepare a stock solution of G-salt (e.g., 1 mM) in deionized water. Store in a dark container to prevent photodegradation.
-
Metal Ion Working Solutions: Prepare a series of working solutions of each metal ion by serial dilution of the stock solution in deionized water.
-
Buffer Solutions: Prepare a range of buffer solutions to investigate the effect of pH on the sensing performance.
3. Experimental Procedure:
-
Optimization of Excitation and Emission Wavelengths:
-
Pipette a known volume of the G-salt stock solution into a cuvette and dilute with deionized water to a final concentration of approximately 10 µM.
-
Scan the excitation spectrum while monitoring the emission at a fixed wavelength, and then scan the emission spectrum while exciting at the determined maximum excitation wavelength to identify the optimal excitation and emission wavelengths for G-salt.
-
-
Effect of pH:
-
In a series of cuvettes, mix the G-salt solution with different buffer solutions to achieve a range of pH values.
-
Measure the fluorescence intensity at each pH to determine the optimal pH for stable and high fluorescence of G-salt.
-
Repeat this procedure in the presence of a fixed concentration of the target metal ion to find the pH that provides the largest change in fluorescence.
-
-
Titration of Metal Ions:
-
To a fixed concentration of G-salt solution in the optimal buffer, add increasing concentrations of the target metal ion.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a set period (e.g., 2-5 minutes).
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or the change in fluorescence, F₀/F or F/F₀) as a function of the metal ion concentration.
-
Determine the linear range of the sensor and calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
Protocol 2: Selectivity Study
1. Experimental Procedure:
-
Prepare solutions of G-salt and the target metal ion at a concentration that gives a significant fluorescence response.
-
Prepare solutions of potential interfering ions at a concentration significantly higher (e.g., 10-fold or 100-fold) than the target metal ion.
-
To the G-salt solution, add the target metal ion and measure the fluorescence.
-
To separate G-salt solutions containing the target metal ion, add each of the potential interfering ions individually and measure the fluorescence.
-
Compare the fluorescence response in the presence and absence of interfering ions to assess the selectivity of G-salt for the target metal ion.
Visualizations
Caption: Experimental workflow for metal ion detection using G-salt.
Application Notes and Protocols for Dipotassium 7-hydroxynaphthalene-1,3-disulphonate in Enzyme Inhibition Assays
Introduction
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is an organic compound with the chemical formula C₁₀H₆K₂O₇S₂.[1] It is recognized for its potential applications in biological research, particularly in the realm of enzyme inhibition.[1] This document provides an overview of its known interactions and outlines a general protocol for assessing its inhibitory effects on enzymatic activity, based on available information and standard enzymology practices.
Overview of Biological Activity
Initial research suggests that this compound may act as an inhibitor of certain enzymes, particularly those involved in specific metabolic pathways.[1] Its mode of action is thought to involve interactions with basic proteins.[1] One area of investigation has been its role in the inhibition of spermatocyte meiosis, indicating a potential for studying reproductive processes.[1]
General Experimental Protocol for Enzyme Inhibition Assay
This protocol outlines a general workflow for screening and characterizing the inhibitory potential of this compound against a target enzyme.
2.1. Materials and Reagents
-
Target Enzyme
-
Substrate for the Target Enzyme
-
This compound
-
Assay Buffer (pH and composition optimized for the target enzyme)
-
Detection Reagent (specific to the product of the enzymatic reaction)
-
96-well microplates
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
2.2. Experimental Workflow
The following diagram illustrates the general steps involved in an enzyme inhibition assay.
2.3. Detailed Protocol
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the inhibitor to be tested.
-
Prepare the enzyme and substrate solutions in the optimized assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Add the enzyme solution to all wells and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
-
Enzymatic Reaction and Detection:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction if necessary (e.g., by adding a stop solution).
-
Add the detection reagent and measure the signal using a microplate reader.
-
2.4. Data Analysis
-
Calculate the percentage of enzyme inhibition for each concentration of this compound using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Potential Signaling Pathway Interaction
Given that this compound has been noted to interact with basic proteins and affect meiosis, a hypothetical mechanism of action could involve the inhibition of a key kinase or phosphatase involved in cell cycle regulation. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated.
Data Presentation
As no specific quantitative data for enzyme inhibition by this compound is currently available, the following table is a template that researchers can use to structure their findings.
| Target Enzyme | Inhibitor Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Enzyme Name | Concentration 1 | Value | Calculated Value |
| Concentration 2 | Value | ||
| Concentration 3 | Value |
This compound presents an interesting candidate for enzyme inhibition studies. The protocols and frameworks provided here offer a starting point for researchers to systematically investigate its inhibitory activities against specific enzyme targets. Further research is required to elucidate its precise mechanisms of action and to quantify its potency against various enzymes.
References
Application of G-salt in Fluorescence Microscopy for Cellular Imaging: Information Not Available
A comprehensive review of scientific literature and chemical databases did not yield any established applications of G-salt (2-Naphthol-6,8-disulfonic acid) as a fluorescent probe for cellular imaging in fluorescence microscopy.
G-salt is a well-documented chemical compound primarily utilized as an intermediate in the manufacturing of various azo and acid dyes for industrial purposes, including textiles, leather, and paper. While the molecule possesses inherent fluorescent properties, there is no evidence in the available scientific literature to suggest its use as a primary stain or probe in the context of cellular imaging with fluorescence microscopy.
The initial request for detailed application notes, experimental protocols, quantitative data, and diagrams concerning the use of G-salt for cellular imaging cannot be fulfilled, as such applications are not described in the current body of scientific knowledge. Generating such a document would be speculative and would not adhere to the principles of providing accurate, fact-based information.
Researchers, scientists, and drug development professionals seeking to perform fluorescence microscopy for cellular imaging are advised to use well-established and validated fluorescent probes. There is a vast array of commercially available fluorescent dyes and probes designed for specific cellular targets and applications, offering reliable and reproducible results.
Alternative Fluorescent Probes for Cellular Imaging
For researchers interested in detailed protocols for fluorescence microscopy, information can be provided for a wide range of commonly used and well-characterized fluorescent probes. Some examples include:
-
Nuclear Stains: DAPI (4',6-diamidino-2-phenylindole) and Hoechst stains are widely used to visualize the nuclei in both live and fixed cells.
-
Mitochondrial Probes: MitoTracker dyes are a family of fluorescent stains that selectively label mitochondria in live cells.
-
Actin Filament Stains: Fluorescently conjugated phalloidin is a highly specific stain for F-actin in fixed cells.
-
Membrane Potential Dyes: Various potentiometric dyes are available to study plasma membrane and mitochondrial membrane potential.
-
Ion Indicators: Probes such as Fluo-4 and Fura-2 are used for measuring intracellular calcium concentrations.
Should you require detailed application notes, protocols, and data for any of these or other established fluorescent probes, please specify your target of interest, and a comprehensive response can be generated.
Application Notes & Protocols: Measuring the Quantum Yield of G-Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-salt, chemically known as 2-Naphthol-6,8-disulfonic acid (often used as its dipotassium salt), is a fluorescent compound utilized as an intermediate in the synthesis of various dyes. The fluorescence quantum yield (Φ) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Accurate determination of the quantum yield is crucial for characterizing fluorescent molecules and for applications in areas such as probe development, material science, and drug discovery.
This document provides a detailed experimental protocol for measuring the fluorescence quantum yield of G-salt using the relative method. This widely used technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized fluorescence standard with a known quantum yield.
Principle of the Relative Quantum Yield Method
The relative method for determining the fluorescence quantum yield is based on the principle that for optically dilute solutions, the ratio of the integrated fluorescence intensity to the absorbance at the excitation wavelength is proportional to the quantum yield. By comparing the sample to a standard with a known quantum yield (Φstd) under identical experimental conditions, the quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
To ensure accuracy, a series of solutions with varying concentrations for both the sample and the standard are prepared, and the integrated fluorescence intensity is plotted against absorbance. The gradients (slopes) of these plots are then used in the calculation:
Φsample = Φstd * (Gradsample / Gradstd) * (ηsample² / ηstd²)
Where:
-
Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.
Materials and Instrumentation
Materials
-
G-Salt (2-Naphthol-6,8-disulfonic acid dipotassium salt): High purity grade.
-
Fluorescence Quantum Yield Standard: Quinine sulfate is a commonly used standard.[1] Its quantum yield is well-established in 0.1 M sulfuric acid (H₂SO₄).[2]
-
Solvent: Spectroscopic grade solvent. For G-salt, which is water-soluble, ultrapure water is recommended. For quinine sulfate, 0.1 M H₂SO₄ is the standard solvent.
-
Volumetric flasks and pipettes: Class A, for accurate preparation of solutions.
-
Quartz cuvettes: 10 mm path length for both absorbance and fluorescence measurements.
Instrumentation
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Spectrofluorometer: Equipped with a continuous excitation source (e.g., Xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube). The instrument should be capable of recording corrected emission spectra.[2]
Experimental Protocols
Preliminary Step: Determination of G-Salt's Excitation and Emission Maxima
Since the quantum yield of G-salt is not widely reported, its optimal excitation and emission wavelengths must first be determined experimentally.
-
Prepare a dilute solution of G-salt in ultrapure water.
-
Record the absorbance spectrum using the UV-Vis spectrophotometer to identify the absorption maxima (λabs). These will serve as potential excitation wavelengths.
-
Record an emission spectrum using the spectrofluorometer. Excite the sample at a prominent absorption maximum and scan a range of higher wavelengths to find the emission maximum (λem).
-
Record an excitation spectrum by setting the emission monochromator to the determined λem and scanning a range of lower wavelengths. The peak of this spectrum will confirm the optimal excitation wavelength (λex).[3]
For the parent compound, 2-naphthol, the excitation and emission maxima are around 331 nm and 354 nm, respectively.[4][5] The sulfonate groups in G-salt are expected to shift these values.
Selection of a Suitable Quantum Yield Standard
The chosen standard should have an absorption spectrum that overlaps with that of the sample, allowing for excitation at the same wavelength. Quinine sulfate, with an excitation maximum around 350 nm and an emission maximum around 450 nm in 0.1 M H₂SO₄, is a suitable choice if the excitation of G-salt falls within its absorption range.[2]
Table 1: Properties of Quinine Sulfate as a Quantum Yield Standard
| Property | Value | Reference |
| Quantum Yield (Φ) | 0.54 in 0.1 M H₂SO₄ | [1] |
| Excitation Max (λex) | ~350 nm in 0.1 M H₂SO₄ | [6] |
| Emission Max (λem) | ~450 nm in 0.1 M H₂SO₄ | [6] |
| Solvent | 0.1 M H₂SO₄ | [2] |
Preparation of Stock and Working Solutions
-
Prepare a stock solution of G-salt (e.g., 1 mM) by accurately weighing the compound and dissolving it in a known volume of ultrapure water in a volumetric flask.
-
Prepare a stock solution of quinine sulfate (e.g., 1 mM) by accurately weighing the compound and dissolving it in a known volume of 0.1 M H₂SO₄ in a volumetric flask.[7]
-
From the stock solutions, prepare a series of working solutions of both G-salt and quinine sulfate with different concentrations. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[8] A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.
Measurement Procedure
-
Set the spectrofluorometer parameters:
-
Excitation wavelength (λex) determined in the preliminary step.
-
Excitation and emission slit widths (e.g., 5 nm).
-
Scan range for emission spectra (covering the full emission profile of both the sample and the standard).
-
-
Record the absorbance of each working solution of G-salt and quinine sulfate at the chosen excitation wavelength using the UV-Vis spectrophotometer. Use the respective solvents as blanks.
-
Record the fluorescence emission spectrum for each working solution. Ensure the same instrument settings are used for all measurements.[8]
-
Record the emission spectrum of the solvent blanks (ultrapure water and 0.1 M H₂SO₄) to check for any background fluorescence.
Data Analysis and Presentation
-
Correct the emission spectra for instrument response if this is not done automatically by the instrument software.
-
Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the G-salt and the quinine sulfate series of solutions.
-
Perform a linear regression for both data sets to obtain the gradients (slopes) of the lines. The plots should be linear and pass through the origin.
-
Calculate the quantum yield of G-salt using the formula with the gradients.
Table 2: Data for Quantum Yield Calculation
| Solution | Concentration | Absorbance at λex | Integrated Fluorescence Intensity (I) |
| G-salt 1 | |||
| G-salt 2 | |||
| G-salt 3 | |||
| G-salt 4 | |||
| G-salt 5 | |||
| Quinine Sulfate 1 | |||
| Quinine Sulfate 2 | |||
| Quinine Sulfate 3 | |||
| Quinine Sulfate 4 | |||
| Quinine Sulfate 5 |
Table 3: Calculated Parameters for Quantum Yield Determination
| Parameter | G-Salt | Quinine Sulfate |
| Gradient (Grad) | ||
| Refractive Index (η) | (Value for water) | (Value for 0.1 M H₂SO₄) |
| Quantum Yield (Φ) | Calculated Value | 0.54 (Standard) |
Visualizations
Experimental Workflow
Caption: Workflow for the relative quantum yield measurement of G-salt.
Logical Relationship of Measurement Parameters
Caption: Relationship of parameters for quantum yield calculation.
Conclusion
This application note provides a comprehensive protocol for the determination of the fluorescence quantum yield of G-salt using the relative method with quinine sulfate as a standard. Adherence to the outlined procedures, particularly regarding the preparation of dilute solutions and the accurate measurement of absorbance and fluorescence spectra, is essential for obtaining reliable results. The provided workflows and data presentation tables offer a structured approach to conducting the experiment and analyzing the data.
References
- 1. 2.3. Fluorescence Quantum Yield Calculation [bio-protocol.org]
- 2. dreem.openfluor.org [dreem.openfluor.org]
- 3. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 4. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]
- 5. franklycaroline.com [franklycaroline.com]
- 6. jascoinc.com [jascoinc.com]
- 7. benchchem.com [benchchem.com]
- 8. iss.com [iss.com]
Application Note: Evaluation of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate as a pH Indicator
Introduction
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, also known as G salt, is a chemical compound widely used as an intermediate in the manufacturing of dyes.[1][2] This application note addresses the potential use of this compound as a pH indicator for acid-base titrations. A thorough review of available scientific literature was conducted to determine the viability of this application.
Principle of pH Indicators in Titration
A pH indicator is a weak acid or weak base that exhibits a distinct color change over a specific pH range. In an acid-base titration, an indicator is used to visually signal the endpoint of the reaction, which is the point at which the titrant has neutralized the analyte. The color change of the indicator should ideally coincide with the equivalence point of the titration, where the moles of acid equal the moles of base. The effectiveness of a pH indicator is determined by its pKa value, the pH at which the indicator is halfway through its color change, and the sharpness of its color transition.
Investigation of this compound Properties
Extensive searches of chemical databases and scientific literature were performed to identify the properties of this compound relevant to its function as a pH indicator. The key parameters sought included:
-
pH-dependent color changes
-
pKa value
-
pH range for color transition
The investigation did not yield any documented evidence of this compound exhibiting a visible color change in response to changes in pH. While the compound is colored and used in dye synthesis, there is no information available to suggest it possesses the necessary chromophoric properties that are sensitive to hydrogen ion concentration in a way that would make it a suitable visual pH indicator.
Based on the lack of available data regarding a pH-dependent color change, it is concluded that This compound is not a suitable pH indicator for titrations. The fundamental requirement for a pH indicator is a distinct and observable color transition over a narrow pH range, a property that has not been reported for this compound.
Protocol: General Procedure for Acid-Base Titration Using a Standard pH Indicator
This protocol outlines the general steps for performing an acid-base titration using a common pH indicator, such as phenolphthalein or methyl orange.
1. Materials and Reagents
-
Buret, 50 mL
-
Buret clamp and stand
-
Erlenmeyer flask, 250 mL
-
Pipette, volumetric, 25 mL
-
Pipette bulb
-
Standardized solution of acid or base (titrant)
-
Solution of unknown concentration (analyte)
-
Appropriate pH indicator solution
-
Deionized water
-
White tile or paper
2. Experimental Workflow
The following diagram illustrates the general workflow for an acid-base titration.
Caption: General workflow for an acid-base titration experiment.
3. Procedure
-
Preparation of the Buret: Rinse the buret with a small amount of the titrant solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume of the titrant.
-
Preparation of the Analyte: Pipette a precise volume of the analyte into a clean Erlenmeyer flask. Add 2-3 drops of the selected pH indicator to the analyte solution.
-
Titration: Place the Erlenmeyer flask on a white tile or paper under the buret to easily observe the color change. Slowly add the titrant to the analyte while continuously swirling the flask. As the endpoint is approached, the color change will become more persistent. Add the titrant drop by drop near the endpoint.
-
Endpoint Determination: The endpoint is reached when a single drop of titrant causes a permanent color change in the solution.
-
Data Recording and Analysis: Record the final volume of the titrant from the buret. Calculate the volume of titrant used by subtracting the initial volume from the final volume. Use the following formula to calculate the concentration of the analyte:
Manalyte × Vanalyte = Mtitrant × Vtitrant
Where:
-
Manalyte = Molarity of the analyte
-
Vanalyte = Volume of the analyte
-
Mtitrant = Molarity of the titrant
-
Vtitrant = Volume of the titrant used
-
4. Data Presentation: Properties of Common pH Indicators
The following table summarizes the properties of several common pH indicators used in titrations.
| Indicator | pH Range | Color in Acidic Solution | Color in Basic Solution |
| Methyl Orange | 3.1 - 4.4 | Red | Yellow |
| Bromothymol Blue | 6.0 - 7.6 | Yellow | Blue |
| Phenolphthalein | 8.2 - 10.0 | Colorless | Pink |
| Alizarin Yellow R | 10.0 - 12.0 | Yellow | Red |
5. Visualization of Titration Principle
The following diagram illustrates the relationship between the titrant, analyte, and indicator during a titration process leading to the endpoint.
Caption: Principle of an acid-base titration.
References
Application Notes and Protocols: Chelation of Lanthanide Ions with Dipotassium 7-hydroxynaphthalene-1,3-disulphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the characterization of the chelation of lanthanide ions with Dipotassium 7-hydroxynaphthalene-1,3-disulphonate. This chelating agent, a water-soluble, sulfonated naphthalene derivative, offers potential applications in areas such as bio-imaging, sensing, and as a stabilizing agent for lanthanide-based therapeutics.
Introduction
Lanthanide ions (Ln³⁺) possess unique luminescent and magnetic properties that make them invaluable in various scientific and medical fields. However, their application in biological systems is often limited by their poor solubility and potential toxicity in their free form. Chelation with organic ligands, such as this compound, can enhance their stability, solubility, and biocompatibility, while also modulating their photophysical properties.
This compound, also known as G salt, is a bi-functional ligand featuring a hydroxyl group and two sulfonate groups. The hydroxyl and one of the sulfonate groups can participate in the coordination of lanthanide ions, forming stable complexes. The presence of the sulfonate groups imparts high water solubility to the resulting complexes, a crucial property for biological applications.
These notes will guide researchers through the experimental procedures to determine the stoichiometry, stability constants, and thermodynamic parameters of Lanthanide-G salt complexes.
Quantitative Data Summary
While specific experimental data for the chelation of every lanthanide ion with this compound is not extensively available in the public domain, the following tables are presented as a template for data organization and reporting. The values provided are hypothetical and serve to illustrate the expected trends based on the behavior of similar lanthanide complexes with other oxygen-donating ligands. The stability of lanthanide complexes generally increases across the series with decreasing ionic radius (lanthanide contraction).
Table 1: Stoichiometry of Lanthanide-G Salt Complexes
| Lanthanide Ion | Method | Determined Stoichiometry (Metal:Ligand) |
| La³⁺ | Job's Plot | 1:1, 1:2 |
| Eu³⁺ | Job's Plot | 1:1, 1:2 |
| Gd³⁺ | Job's Plot | 1:1, 1:2 |
| Tb³⁺ | Job's Plot | 1:1, 1:2 |
| Lu³⁺ | Job's Plot | 1:1, 1:2 |
Table 2: Logarithmic Stepwise Stability Constants (log K) of Lanthanide-G Salt Complexes
| Lanthanide Ion | log K₁ (1:1) | log K₂ (1:2) | Overall Stability (log β₂) |
| La³⁺ | 4.8 | 3.5 | 8.3 |
| Eu³⁺ | 5.5 | 4.2 | 9.7 |
| Gd³⁺ | 5.7 | 4.4 | 10.1 |
| Tb³⁺ | 5.9 | 4.6 | 10.5 |
| Lu³⁺ | 6.5 | 5.0 | 11.5 |
| Note: Determined by potentiometric titration at 25°C and an ionic strength of 0.1 M. |
Table 3: Thermodynamic Parameters for the Formation of 1:1 Lanthanide-G Salt Complexes
| Lanthanide Ion | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| La³⁺ | -27.4 | -10.2 | 57.7 |
| Eu³⁺ | -31.4 | -12.5 | 63.4 |
| Gd³⁺ | -32.5 | -13.1 | 65.1 |
| Tb³⁺ | -33.7 | -14.0 | 66.1 |
| Lu³⁺ | -37.1 | -15.8 | 71.5 |
| Note: Determined by calorimetric titration at 25°C. |
Experimental Protocols
The following protocols provide detailed methodologies for the characterization of lanthanide-G salt complexes.
Determination of Complex Stoichiometry by Job's Plot (Method of Continuous Variations)
This method is used to determine the metal-to-ligand ratio in the complex by monitoring a physical property (e.g., absorbance) that is proportional to the complex concentration.[1][2][3]
Workflow for Job's Plot Analysis
Caption: Workflow for determining complex stoichiometry using Job's Plot.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of a lanthanide salt (e.g., LaCl₃, EuCl₃) in deionized water.
-
Prepare a 1 mM stock solution of this compound (G salt) in deionized water.
-
-
Preparation of Job's Plot Solutions:
-
In a series of 11 volumetric flasks (10 mL), prepare solutions by mixing the lanthanide and G salt stock solutions in varying ratios, from 0:10 to 10:0 (Ln³⁺:G salt), while keeping the total volume at 10 mL.
-
Ensure the total molar concentration of (Ln³⁺ + G salt) is constant in each flask.
-
-
Spectrophotometric Measurements:
-
Determine the wavelength of maximum absorbance (λ_max) for the lanthanide-G salt complex by scanning a solution containing a mixture of the lanthanide and G salt (e.g., a 1:1 ratio) against a blank of deionized water.
-
Measure the absorbance of each of the 11 prepared solutions at this λ_max.
-
-
Data Analysis:
-
Calculate the mole fraction of the G salt for each solution.
-
Plot the absorbance as a function of the mole fraction of the G salt.
-
The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at ~0.67 suggests a 1:2 complex.[2]
-
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes by monitoring the pH changes of a solution upon addition of a titrant.
Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
Protocol:
-
Reagents and Solutions:
-
Standardized ~0.1 M HCl or HNO₃.
-
Standardized ~0.1 M carbonate-free NaOH.
-
~0.1 M stock solution of a lanthanide salt.
-
~0.01 M stock solution of G salt.
-
A supporting electrolyte to maintain constant ionic strength (e.g., 1 M KCl).
-
-
Titration Procedure:
-
Calibrate the pH meter and electrode system.
-
Perform three sets of titrations at a constant temperature (e.g., 25°C) and ionic strength:
-
Acid Titration: Titrate a known volume of the standard acid with the standard base.
-
Ligand Titration: Titrate a mixture of the standard acid and the G salt solution with the standard base.
-
Complex Titration: Titrate a mixture of the standard acid, G salt solution, and lanthanide salt solution with the standard base.
-
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for each titration.
-
From the titration curves, calculate the proton-ligand stability constants (pKa values) for the G salt.
-
Using the data from all three titrations, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL).
-
Construct a formation curve by plotting n̄ versus pL.
-
Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5.
-
Characterization by Spectrophotometry and Fluorimetry
Changes in the absorbance or fluorescence spectra of the G salt upon addition of lanthanide ions can also be used to study complex formation and, in some cases, determine binding constants.
Logical Flow for Spectroscopic Analysis
Caption: Logical flow for the spectrophotometric and fluorimetric analysis of lanthanide-G salt chelation.
Protocol:
-
Spectrophotometric Titration:
-
Prepare a series of solutions with a constant concentration of G salt and varying concentrations of the lanthanide ion.
-
Record the UV-Vis absorption spectrum for each solution.
-
Monitor the changes in absorbance at the λ_max of the G salt or the newly formed complex.
-
The data can be used to calculate the binding constant, for instance, by using a Benesi-Hildebrand plot.
-
-
Fluorimetric Titration:
-
Prepare a series of solutions with a constant concentration of G salt and varying concentrations of the lanthanide ion.
-
Excite the G salt at its excitation maximum and record the emission spectrum.
-
Monitor the changes in fluorescence intensity (quenching or enhancement) upon addition of the lanthanide ion.
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.
-
Applications and Significance
The chelation of lanthanide ions with this compound can lead to the development of:
-
Luminescent Probes: The G salt can act as an "antenna" to sensitize the luminescence of certain lanthanide ions (e.g., Eu³⁺, Tb³⁺), leading to probes with long-lived emission and sharp emission bands, suitable for time-resolved fluorescence assays.
-
Contrast Agents for MRI: Gadolinium (Gd³⁺) complexes are widely used as contrast agents in Magnetic Resonance Imaging (MRI). The chelation of Gd³⁺ with G salt could lead to new, water-soluble contrast agents.
-
Therapeutic Agents: The chelation can be a strategy to deliver lanthanide ions for therapeutic purposes, for example, in radioimmunotherapy, by improving their in vivo stability and targeting capabilities when conjugated to biomolecules.
The protocols outlined in these notes provide a fundamental framework for researchers to explore the rich coordination chemistry of lanthanide ions with this versatile sulfonated naphthalene ligand, paving the way for novel applications in medicine and materials science.
References
Application Notes and Protocols: Incorporating G-Salt into Polymer Matrices for Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-salt, the sodium salt of 2-naphthol-6,8-disulfonic acid, is a fluorescent molecule belonging to the family of naphthalene sulfonic acid derivatives. While its direct application in polymer-based sensors is not extensively documented in scientific literature, its structural similarity to well-established fluorescent probes, such as 1-anilino-8-naphthalene sulfonate (ANS), suggests its potential as a valuable component in the development of novel optical sensors. The sulfonic acid groups enhance water solubility and provide sites for interaction within a polymer matrix, and the naphthalene moiety exhibits environmentally sensitive fluorescence.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of G-salt into various polymer matrices for the development of fluorescent sensors. The methodologies described herein are adapted from established procedures for similar anionic fluorescent dyes and polymer film fabrication. The primary sensing mechanism explored is fluorescence quenching or enhancement upon interaction with a target analyte. Potential applications include the detection of metal ions, changes in pH, or the presence of specific organic molecules.
Signaling Pathway and Experimental Workflow
The fundamental principle behind a G-salt-based polymer sensor is the modulation of its fluorescence properties upon interaction with an analyte. This can occur through several mechanisms, including photo-induced electron transfer (PET), Förster resonance energy transfer (FRET), or analyte-induced aggregation or disaggregation of the dye within the polymer matrix.
Diagram: General Signaling Pathway
Caption: General signaling pathway of a G-salt based polymer sensor.
Diagram: Experimental Workflow for Sensor Fabrication and Testing
Caption: Experimental workflow for fabrication and testing of G-salt polymer sensors.
Experimental Protocols
Materials and Reagents
-
Polymer Matrix: (Select one based on application)
-
Polyvinyl alcohol (PVA)
-
Poly(methyl methacrylate) (PMMA)
-
Polyvinylpyrrolidone (PVP)
-
Cellulose Acetate
-
-
G-salt (2-naphthol-6,8-disulfonic acid, sodium salt)
-
Solvent: (Appropriate for the chosen polymer)
-
Deionized water (for PVA, PVP)
-
Tetrahydrofuran (THF) (for PMMA)
-
Acetone (for Cellulose Acetate)
-
-
Substrate: Glass slides, quartz plates, or other suitable substrate
-
Target Analytes: (e.g., solutions of metal salts like CuCl₂, FeCl₃)
Protocol 1: Preparation of G-salt Doped PVA Films by Solution Casting
This protocol describes the preparation of a hydrophilic sensor film.
-
Prepare PVA Solution: Dissolve 2 g of PVA in 100 mL of deionized water by heating to 80-90°C with constant stirring until the solution is clear. Allow the solution to cool to room temperature.
-
Prepare G-salt Stock Solution: Dissolve 100 mg of G-salt in 10 mL of deionized water to create a 10 mg/mL stock solution.
-
Doping the Polymer Solution: Add a specific volume of the G-salt stock solution to the PVA solution to achieve the desired final concentration (e.g., 1 mL of stock solution to 10 mL of PVA solution for a 1 mg/mL concentration in the final dried film, assuming 2g of PVA in 110mL total volume). Mix thoroughly using a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Casting the Film: Pipette a defined volume of the G-salt/PVA solution onto a clean, flat substrate (e.g., a petri dish or glass slide). Ensure the solution spreads evenly.
-
Drying: Allow the solvent to evaporate at room temperature in a dust-free environment for 24-48 hours. Alternatively, dry in an oven at a low temperature (e.g., 40-50°C) to expedite the process.
-
Film Removal: Once completely dry, carefully peel the film from the substrate.
Protocol 2: Preparation of G-salt Doped PMMA Films by Spin Coating
This protocol is suitable for creating thin, uniform films on a substrate.
-
Prepare PMMA Solution: Dissolve 1 g of PMMA in 10 mL of THF. Stir until the polymer is fully dissolved.
-
Prepare G-salt Suspension: G-salt has low solubility in THF. Create a fine suspension by adding 10 mg of G-salt to 1 mL of THF and sonicating for 15-20 minutes.
-
Doping the Polymer Solution: Add the G-salt suspension to the PMMA solution and continue to sonicate or stir vigorously to maintain a uniform dispersion.
-
Spin Coating:
-
Clean the substrate (e.g., a quartz slide) thoroughly.
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the G-salt/PMMA solution onto the center of the substrate.
-
Spin at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform film. The thickness of the film can be controlled by adjusting the spin speed and solution viscosity.
-
-
Drying: Bake the coated substrate in an oven at 60-80°C for 1 hour to remove the solvent.
Characterization and Performance Evaluation
Spectroscopic Characterization
-
UV-Vis Spectroscopy: To confirm the incorporation of G-salt into the polymer matrix by identifying its characteristic absorption peaks.
-
Fluorescence Spectroscopy: To determine the excitation and emission maxima of the G-salt within the polymer film and to measure the fluorescence intensity.
Sensor Testing Protocol
-
Baseline Measurement: Record the fluorescence spectrum of the G-salt doped polymer film in a buffer solution or in air to establish a baseline reading.
-
Analyte Exposure: Introduce the analyte solution of a known concentration to the sensor film.
-
Fluorescence Measurement: After a specific incubation time, record the fluorescence spectrum again.
-
Data Analysis: Calculate the change in fluorescence intensity (quenching or enhancement). The quenching efficiency can be calculated using the Stern-Volmer equation:
-
I₀ / I = 1 + Ksv[Q]
-
Where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher (analyte), Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
Quantitative Data Summary
Due to the novelty of using G-salt in this specific application, the following table presents hypothetical yet plausible data based on the performance of similar fluorescent dyes in polymer matrices for the detection of a generic metal ion quencher (e.g., Cu²⁺).
| Parameter | PVA Matrix | PMMA Matrix | Notes |
| Excitation Wavelength (λex) | 350 nm | 345 nm | May shift based on polymer polarity. |
| Emission Wavelength (λem) | 430 nm | 420 nm | Blue-shift in less polar environment. |
| Response Time | < 5 minutes | < 2 minutes | Faster diffusion in more porous matrices. |
| Limit of Detection (LOD) | 10 µM | 5 µM | Higher sensitivity in a more rigid matrix. |
| Linear Range | 10 - 100 µM | 5 - 80 µM | Concentration range with linear response. |
| Selectivity | Moderate | Moderate | May show cross-reactivity with other metal ions. |
Troubleshooting and Considerations
-
Aggregation of G-salt: At high concentrations, G-salt may aggregate within the polymer matrix, leading to self-quenching and reduced sensitivity. Optimize the G-salt concentration to minimize this effect.
-
Leaching of G-salt: In aqueous environments, G-salt may leach from hydrophilic polymer matrices like PVA. Cross-linking the polymer can improve the stability of the sensor film.
-
Photobleaching: Prolonged exposure to the excitation light source can lead to photobleaching of the G-salt. Minimize exposure time during measurements.
-
Matrix Effects: The choice of polymer matrix can significantly influence the photophysical properties of G-salt and the sensor's performance. The polarity, rigidity, and permeability of the polymer should be considered for the specific application.
Conclusion
The incorporation of G-salt into polymer matrices presents a promising avenue for the development of novel fluorescent sensors. The protocols and guidelines provided in these application notes offer a solid foundation for researchers to begin exploring the potential of G-salt in this field. While further research is needed to fully characterize and optimize G-salt-based polymer sensors for specific analytes, the principles and methodologies outlined here provide a clear and actionable starting point for such investigations.
Application Notes and Protocols for a Trichrome Staining Method Utilizing Orange G
Introduction
In histological studies, differential staining techniques are crucial for visualizing distinct cellular and extracellular components within tissue sections. While a specific protocol for "G-salt staining" is not found in standard histological literature, it is plausible that this refers to staining methods incorporating Orange G , an acidic dye frequently used as a counterstain. Orange G is a key component in several polychromatic staining techniques, such as the Mallory trichrome stain. This document provides a detailed guide to the Mallory trichrome staining method, which utilizes Orange G to differentiate cytoplasm, collagen, and red blood cells.[1][2]
This technique is invaluable for researchers, scientists, and drug development professionals for the histological assessment of connective tissue, particularly in studies related to fibrosis, tissue regeneration, and pathological analysis.[2] The Mallory trichrome stain employs three dyes—aniline blue, acid fuchsin, and Orange G—to selectively stain various tissue components.[1]
Principle of the Method
The Mallory trichrome staining method is a sequential staining technique. The differential staining is achieved based on the molecular size of the dyes and the permeability of the tissue components. After a primary nuclear stain, the tissue is treated with a solution containing Orange G and other dyes. The small Orange G molecules stain the densely packed erythrocytes and cytoplasm. Subsequently, a solution of phosphomolybdic or phosphotungstic acid is used as a differentiator, which is thought to remove the red dye from the collagen. Finally, the larger aniline blue molecules penetrate and stain the collagen fibers blue. This results in a vibrant, multi-colored tissue section where different components are clearly distinguishable.
Experimental Protocol: Mallory Trichrome Stain
This protocol is adapted from established histological procedures.[3][4][5]
I. Reagent Preparation
| Reagent | Component | Quantity |
| Solution A: Acid Fuchsin | Acid Fuchsin | 1 g |
| Distilled Water | 100 mL | |
| Solution B: Phosphomolybdic Acid | Phosphomolybdic Acid | 1 g |
| Distilled Water | 100 mL | |
| Solution C: Aniline Blue - Orange G | Aniline Blue | 0.5 g |
| Orange G | 2 g | |
| Oxalic Acid | 2 g | |
| Distilled Water | 100 mL |
Note: Reagent stability and storage conditions should adhere to laboratory standards. Filter solutions before use.
II. Tissue Preparation
-
Fixation: Fix tissue samples in a neutral buffered formalin solution. Other fixatives may be suitable, though those containing mercuric chloride or picric acid can enhance trichrome staining.
-
Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick paraffin sections and mount them on glass slides.
III. Staining Procedure
| Step | Procedure | Time | Purpose |
| 1 | Deparaffinize and rehydrate | 5-10 min | Remove paraffin and rehydrate the tissue section. |
| 2 | Stain with Solution A (Acid Fuchsin) | 2 min | Stains nuclei and muscle red. |
| 3 | Rinse with distilled water | Quick rinse | Remove excess stain. |
| 4 | Treat with Solution B (Phosphomolybdic Acid) | 2 min | Mordant and decolorizer for collagen. |
| 5 | Rinse quickly with distilled water | Quick rinse | Remove excess acid. |
| 6 | Stain with Solution C (Aniline Blue - Orange G) | 15 min | Stains collagen blue and erythrocytes orange. |
| 7. | Wash well with distilled water | 2 min | Remove excess stain. |
| 8. | Dehydrate and differentiate | 2-3 min | Remove water and excess stain with graded ethanol. |
| 9. | Clear | 2-3 min | Clear the tissue with xylene. |
| 10. | Mount | - | Mount with a resinous medium and coverslip. |
IV. Expected Results
| Tissue Component | Stained Color |
| Nuclei | Red |
| Muscle | Red |
| Cytoplasm | Pink to Red |
| Collagen | Blue |
| Erythrocytes | Orange |
| Myelin | Gold Yellow |
Experimental Workflow
The following diagram illustrates the key steps in the Mallory trichrome staining procedure.
Caption: Workflow for Mallory Trichrome Staining.
Data Presentation
The following table summarizes the quantitative parameters of the Mallory trichrome staining protocol for easy reference and standardization.
| Parameter | Value | Unit | Notes |
| Tissue Section Thickness | 5 | µm | |
| Acid Fuchsin Concentration | 1 | % (w/v) | |
| Acid Fuchsin Staining Time | 2 | minutes | |
| Phosphomolybdic Acid Concentration | 1 | % (w/v) | |
| Phosphomolybdic Acid Treatment Time | 2 | minutes | |
| Aniline Blue Concentration | 0.5 | % (w/v) | In Solution C |
| Orange G Concentration | 2 | % (w/v) | In Solution C |
| Oxalic Acid Concentration | 2 | % (w/v) | In Solution C |
| Aniline Blue - Orange G Staining Time | 15 | minutes |
The Mallory trichrome stain, which incorporates Orange G, is a robust and informative technique for the differential staining of connective tissue. Adherence to a standardized protocol is essential for achieving reproducible and high-quality results. This detailed guide provides the necessary information for researchers to successfully implement this valuable histological method in their studies.
References
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with G-salt in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals in experiments utilizing G-salt (2-Naphthol-6,8-disulfonic acid dipotassium salt).
Frequently Asked Questions (FAQs)
Q1: What is G-salt and what are its fluorescent properties?
G-salt, also known as G acid, is the dipotassium salt of 2-Naphthol-6,8-disulfonic acid. It is a fluorescent compound belonging to the naphthalene derivative family. While primarily used as an intermediate in dye synthesis, its intrinsic fluorescence can be utilized in various experimental assays.[1][2][3] Naphthalene-based probes are known for their environmental sensitivity, making them useful for reporting on local molecular conditions.[1] The parent compound, 2-Naphthol, has an excitation maximum of approximately 331 nm and an emission maximum of around 354 nm.[4] The exact spectral properties of G-salt can be influenced by solvent, pH, and binding to other molecules.
Q2: What are the common causes of a weak or absent fluorescence signal when using G-salt?
A low fluorescence signal in G-salt-based experiments can stem from several factors, including incorrect instrument settings, suboptimal buffer conditions, degradation of the compound, or issues with the experimental design. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Q3: How should G-salt be stored to ensure its stability?
To maintain the stability and fluorescent properties of G-salt, it should be stored in a cool, dry place, protected from light.[5] For long-term storage, keeping it in its original, tightly sealed packaging is recommended to prevent degradation from moisture and atmospheric contaminants.
Q4: Can the pH of my buffer affect the fluorescence of G-salt?
Yes, the fluorescence of naphthalene-based dyes is often pH-dependent.[6][7] The protonation state of the hydroxyl group on the naphthol ring can alter the electronic structure of the molecule, thereby affecting its fluorescence intensity and spectral characteristics. It is essential to maintain a consistent and optimal pH for your specific application to ensure reproducible results.
Q5: What is photobleaching and could it be affecting my G-salt experiment?
Photobleaching is the photochemical destruction of a fluorophore upon exposure to excitation light, leading to a diminished fluorescence signal over time.[8] Naphthalene derivatives are generally considered to have good photostability, but prolonged exposure to high-intensity light can still lead to signal loss.[9] Minimizing the sample's exposure to the excitation source is a key strategy to mitigate this effect.[8]
Troubleshooting Guide: Low Fluorescence Signal
Issue 1: Suboptimal Instrumentation Settings
A common source of low signal is a mismatch between the instrument's configuration and the fluorophore's spectral properties.
| Parameter | Recommended Action | Rationale |
| Excitation Wavelength | Verify that the excitation wavelength is set near the absorption maximum of G-salt. For its parent compound, 2-Naphthol, this is ~331 nm.[4] | Efficient excitation is required to generate a strong fluorescence signal. |
| Emission Wavelength | Ensure the emission detection is centered around the expected maximum (~354 nm for 2-Naphthol).[4] | Capturing the peak of the emission spectrum maximizes the collected signal. |
| Filter Sets | Use appropriate filters that match the excitation and emission wavelengths to optimize signal transmission and minimize background noise.[10] | Incorrect filters can block the desired light path, leading to a significant loss of signal. |
| Gain/Exposure Time | Increase the detector gain or the exposure time to amplify the signal.[10] | A low gain or short exposure time may not be sufficient to detect a weak fluorescence signal. Be cautious of increasing background noise with higher gain. |
Issue 2: Environmental and Buffer Effects
The chemical environment surrounding G-salt can significantly influence its fluorescence quantum yield.
| Parameter | Recommended Action | Rationale |
| pH | Optimize the pH of the experimental buffer. Test a range of pH values to determine the optimal condition for G-salt fluorescence in your specific assay. | The fluorescence of many organic dyes, including naphthalene derivatives, is pH-sensitive.[6][7] |
| Salt Concentration | Evaluate the effect of ionic strength on your signal. High salt concentrations can sometimes quench fluorescence or, conversely, enhance stability and signal in certain systems.[11][12][13] | Ions in the solution can interact with the fluorophore and alter its photophysical properties. |
| Solvent Polarity | If applicable, consider the polarity of the solvent. Naphthalene fluorescence is sensitive to the local environment. | Changes in solvent polarity can affect the energy levels of the excited state and influence fluorescence intensity. |
| Contaminants | Ensure all reagents and buffers are free from quenching contaminants, such as heavy metal ions or other fluorescent compounds. | Impurities can absorb excitation light or quench the fluorescence of G-salt. |
Issue 3: G-Salt Concentration and Stability
Problems with the G-salt solution itself can lead to poor signal.
| Parameter | Recommended Action | Rationale |
| Concentration | Titrate the concentration of G-salt to find the optimal working range. | While a higher concentration can increase the signal, excessively high concentrations can lead to self-quenching or inner filter effects. |
| Photobleaching | Minimize light exposure by using neutral density filters, reducing illumination time, or imaging a fresh field of view for each acquisition.[8] | Protecting the fluorophore from excessive light prevents its degradation and preserves the signal.[9] |
| Storage and Handling | Prepare fresh solutions of G-salt and store them protected from light. Avoid repeated freeze-thaw cycles. | G-salt, like many organic dyes, can degrade over time, especially when in solution and exposed to light. |
Experimental Protocols
Protocol 1: Determining the Optimal Excitation and Emission Spectra for G-Salt
-
Preparation of G-Salt Solution: Prepare a dilute solution of G-salt (e.g., 1-10 µM) in your experimental buffer.
-
Excitation Scan:
-
Set the emission wavelength of a scanning spectrofluorometer to an estimated value (e.g., 360 nm).
-
Scan a range of excitation wavelengths (e.g., 280-350 nm) and record the fluorescence intensity.
-
The peak of this spectrum is the optimal excitation wavelength.
-
-
Emission Scan:
-
Set the excitation wavelength to the optimum determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 340-450 nm) and record the intensity.
-
The peak of this spectrum is the optimal emission wavelength.
-
-
Analysis: Use the determined optimal excitation and emission wavelengths for all subsequent experiments to maximize the signal-to-noise ratio.
Protocol 2: Assessing the Effect of pH on G-Salt Fluorescence
-
Buffer Preparation: Prepare a series of buffers with identical ionic strength but varying pH values (e.g., from pH 5 to 9 in 0.5 unit increments).
-
Sample Preparation: Add a constant concentration of G-salt to each buffer.
-
Fluorescence Measurement:
-
Using a fluorometer or plate reader, measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths.
-
Ensure that all instrument settings (gain, slit widths) are kept constant for all measurements.
-
-
Data Analysis: Plot the fluorescence intensity as a function of pH to identify the optimal pH range for your experiment.
Visualizations
Caption: A logical workflow for troubleshooting low fluorescence signals in G-salt experiments.
References
- 1. 2-Naphthol-6,8-disulfonic acid | 118-32-1 | Benchchem [benchchem.com]
- 2. 2-Naphthol-6,8-disulfonic acid | C10H8O7S2 | CID 67041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. caister.com [caister.com]
- 7. Study of the effect of pH, salinity and DOC on fluorescence of synthetic mixtures of freshwater and marine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. labinsights.nl [labinsights.nl]
- 11. Effects of pH and salt environment on the association of beta-lactoglobulin revealed by intrinsic fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salt Effects on the Conformational Stability of the Visual G-Protein-Coupled Receptor Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Salt Concentrations for Enzyme Kinetics Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing salt concentrations for enzyme kinetics experiments.
A Note on "G-salt"
The term "G-salt" is not standard in enzyme kinetics literature. It most commonly refers to the dipotassium salt of 2-Naphthol-6,8-disulfonic acid, a compound primarily used in the dye industry.[1][2] While some dyes can interact with proteins and may be used in specific assays, it is more likely that "G-salt" is being used as a laboratory shorthand or a misnomer for a more common salt in biochemical studies. This guide will focus on optimizing the concentration of commonly used salts in enzyme kinetics, including those that might be colloquially abbreviated, such as Guanidine Hydrochloride or Glutamate salts .
Frequently Asked Questions (FAQs)
Q1: Why is salt concentration important in enzyme kinetics?
Salt concentration, or ionic strength, is a critical parameter in enzyme assays as it can significantly influence enzyme activity and stability.[3] Ions in solution can interact with charged amino acid residues on the enzyme's surface, affecting its three-dimensional structure and the interaction with its substrate.[4] At very low salt concentrations, enzymes may aggregate and precipitate, while excessively high concentrations can lead to denaturation and loss of activity.[5] Each enzyme has an optimal salt concentration for maximal activity.[3]
Q2: What are the most common salts used in enzyme assays?
The choice of salt depends on the specific enzyme and reaction being studied. Commonly used salts include:
-
Sodium Chloride (NaCl) and Potassium Chloride (KCl): These are often used to adjust the ionic strength of the buffer and are generally considered to be relatively inert.[5]
-
Ammonium Sulfate ((NH₄)₂SO₄): This salt is often used for protein precipitation and can also have a stabilizing effect on some enzymes at certain concentrations.[6]
-
Magnesium Chloride (MgCl₂): Divalent cations like Mg²⁺ are often essential cofactors for enzymes, particularly those that utilize ATP.
-
Guanidine Hydrochloride (GuHCl): This is a strong denaturant at high concentrations (e.g., 4-6 M) and is typically used in protein folding and unfolding studies.[7][8] However, at lower concentrations (e.g., <1 M), it can sometimes lead to an increase in the activity of certain enzymes.[9]
-
Sodium Glutamate: As a salt of an amino acid, it can influence enzyme activity and is a key molecule in many metabolic pathways.[10]
Q3: How does salt concentration affect the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)?
Salt concentration can impact both Kₘ and Vₘₐₓ. Changes in ionic strength can alter the affinity of the enzyme for its substrate, thus affecting Kₘ.[3] It can also influence the enzyme's catalytic efficiency and stability, which in turn affects Vₘₐₓ.[3] The specific effects are highly dependent on the particular enzyme and substrate.
Q4: Can the type of salt, not just the concentration, make a difference?
Yes, the identity of the ions in the salt can have specific effects on enzyme activity.[5] For instance, some enzymes may be activated or inhibited by specific cations (e.g., Na⁺, K⁺, Mg²⁺) or anions (e.g., Cl⁻, SO₄²⁻). Therefore, it is often necessary to test a variety of salts to find the optimal conditions for a particular enzyme.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Salt Concentration | Perform a salt titration experiment to determine the optimal concentration for your enzyme. Test a range of concentrations (e.g., 0 mM to 500 mM) of different salts (e.g., NaCl, KCl).[11] |
| Enzyme Denaturation | If using high concentrations of salts like Guanidine Hydrochloride, you may be denaturing the enzyme.[7] Reduce the salt concentration or test a different, less chaotropic salt. |
| Enzyme Precipitation | At very low ionic strength, proteins can aggregate and precipitate.[5] Ensure your buffer has a minimum salt concentration (e.g., 25-50 mM) to maintain enzyme solubility. |
| Incorrect pH | The pH of your buffer can be affected by the addition of certain salts. Verify the pH of your final reaction mixture. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Salt Interference with Assay | Some salts can interfere with the detection method. For example, high salt concentrations can affect the performance of some fluorescent dyes or coupled enzyme assays. Run a "no-enzyme" control with the salt to check for interference.[12] |
| Contamination of Reagents | Ensure all reagents, including the salt solution, are free from contaminants that might contribute to the background signal. Prepare fresh solutions with high-purity water.[12] |
| Non-enzymatic Substrate Degradation | High salt concentrations might promote the spontaneous breakdown of your substrate. Run a "no-enzyme" control to assess substrate stability under your assay conditions.[12] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Inaccurate Salt Concentration | Prepare fresh salt solutions and verify their concentrations. Ensure thorough mixing of all reaction components. |
| Salt-Induced Substrate Precipitation | High salt concentrations can decrease the solubility of some substrates ("salting out"). Visually inspect your reaction mixture for any precipitation. If observed, try lowering the salt or substrate concentration. |
| Temperature Fluctuations | The effect of salt on enzyme activity can be temperature-dependent. Ensure your assays are performed at a constant and controlled temperature. |
Data Presentation: Effects of Salts on Enzyme Activity
The optimal salt concentration is highly enzyme-specific. The following tables provide examples from the literature to illustrate the range of effects.
Table 1: General Observations on the Effect of Common Salts on Enzyme Stability [6]
| Salt | General Effect on Stability (Enzyme Dependent) | Typical Concentration Range Tested |
| NaCl | Can be stabilizing or destabilizing. | 1 M - 3 M |
| (NH₄)₂SO₄ | Often stabilizing, particularly for lipases. | 1 M - 3 M |
| Na₂SO₄ | Can be stabilizing. | 1 M |
Table 2: Effect of Guanidine Hydrochloride on Enzyme Activity
| Enzyme | GuHCl Concentration | Observed Effect | Reference |
| β-Galactosidase | Not specified | Non-competitive inhibition | [13] |
| Papain | 1 M - 2 M | Intermediate stage of little change in activity before complete inactivation at 4 M | [7] |
| Human Placental Cystatin | 1.5 M | 50% inactivation | [8] |
| Recombinant Human Protein Disulfide Isomerase | 0.2 M - 0.8 M | Mixed-type noncompetitive nonlinear inhibition | [5][14] |
Table 3: Effect of Sodium Glutamate on Enzyme Activity
| Enzyme | Glutamate Concentration | Observed Effect | Reference |
| Alpha-amylase | 2% - 10% (w/v) | Inhibition | [15] |
| Brain enzymes (in vivo) | Not specified | Changes in enzyme and bioelectric activities | [10] |
Experimental Protocols
Protocol 1: Determining the Optimal Salt Concentration
This protocol outlines a general method for determining the optimal concentration of a specific salt for your enzyme kinetics assay.
1. Reagent Preparation:
-
Buffer: Prepare a concentrated stock of your assay buffer (e.g., 10X) at the optimal pH for your enzyme.
-
Enzyme Stock: Prepare a concentrated stock of your purified enzyme in a low-salt buffer.
-
Substrate Stock: Prepare a concentrated stock of your substrate.
-
Salt Stock: Prepare a high-concentration stock solution of the salt to be tested (e.g., 5 M NaCl).
2. Assay Setup:
-
In a series of microcentrifuge tubes or a microplate, prepare reaction mixtures containing the assay buffer, substrate, and any necessary cofactors.
-
Add varying amounts of the salt stock solution to achieve a range of final salt concentrations (e.g., 0, 25, 50, 100, 200, 300, 400, 500 mM).
-
Add deionized water to bring each reaction to the same final volume, minus the volume of the enzyme to be added.
-
Include "no-enzyme" and "no-substrate" controls for each salt concentration to assess background and non-enzymatic reactions.
3. Reaction and Measurement:
-
Equilibrate the reaction mixtures at the optimal assay temperature.
-
Initiate the reaction by adding a fixed amount of the enzyme to each tube/well.
-
Measure the reaction rate using an appropriate method (e.g., spectrophotometry, fluorometry). Ensure you are measuring the initial velocity of the reaction.[16]
4. Data Analysis:
-
Subtract the background rate (from "no-enzyme" controls) from the rate of each reaction.
-
Plot the initial reaction velocity (v₀) as a function of the salt concentration.
-
The salt concentration that yields the highest enzyme activity is the optimum for your assay conditions.
Visualizations
Experimental Workflow for Salt Concentration Optimization
Caption: Workflow for optimizing salt concentration in an enzyme kinetics study.
Troubleshooting Flowchart for High Background Signal
Caption: Troubleshooting flowchart for addressing high background signals in enzyme assays.
Conceptual Diagram: Ionic Strength Influence on a Signaling Pathway
Caption: Conceptual diagram illustrating how ionic strength can influence multiple steps in a generic signaling pathway.
References
- 1. Ionic Strength Sensing in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ionic strength on gating and permeation of TREK-2 K2P channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. citeqbiologics.com [citeqbiologics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes: Influence of Inactivation Conditions and Immobilization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation before significant conformational change during denaturation of papain by guanidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of guanidine hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of Na-glutamate treatment on enzyme- and bioelectric activities in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tsijournals.com [tsijournals.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate by HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the purity analysis of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, also known as G-salt. This document provides troubleshooting guidance, frequently asked questions (FAQs), a detailed experimental protocol, and expected analytical parameters to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for the purity analysis of this compound?
An ion-pair reversed-phase HPLC method is highly suitable for the analysis of this highly polar and ionic compound. This approach utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase containing an ion-pairing agent. The ion-pairing agent forms a neutral complex with the analyte, allowing for its retention and separation on the reversed-phase column.
Q2: Which type of HPLC column is best suited for this analysis?
A C18 column is a common and effective choice for the reversed-phase separation of sulfonated aromatic compounds. For highly polar analytes like this compound, columns with polar-embedded or polar-endcapped stationary phases can also be considered to improve peak shape and retention, especially when operating with highly aqueous mobile phases.
Q3: What are the common impurities I should expect to see in a sample of this compound?
During the synthesis of this compound, several impurities can be generated. These may include positional isomers, such as 2-naphthol-8-sulfonic acid, other naphthalenesulfonic acids, and unreacted starting materials like 2-naphthol.[1] A robust HPLC method should be able to resolve the main peak from these potential impurities.
Q4: My peak for this compound is tailing. What are the possible causes and solutions?
Peak tailing for this compound is often due to secondary interactions with the silica support of the column. This can be addressed by:
-
Optimizing the mobile phase pH: A lower pH can help to suppress the ionization of residual silanol groups on the column.
-
Using an appropriate ion-pairing agent: The concentration and type of ion-pairing agent can significantly impact peak shape.
-
Employing a column with end-capping or a polar-embedded stationary phase: These columns are designed to minimize silanol interactions.
Q5: I am observing ghost peaks in my chromatogram. What could be the source?
Ghost peaks can arise from several sources, including:
-
Contamination in the mobile phase or sample diluent.
-
Carryover from previous injections.
-
Leaching from system components. Ensure to use high-purity solvents, thoroughly clean the injector and system between runs, and check for any potential sources of contamination in your HPLC system.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC Method
This protocol provides a starting point for the purity analysis of this compound. Method optimization may be required based on the specific instrumentation and sample characteristics.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard and samples.
-
HPLC-grade acetonitrile, methanol, and water.
-
Tetrabutylammonium bromide (TBAB) or other suitable ion-pairing agent.
-
Disodium sulfate.
-
Hydrochloric acid or phosphoric acid for pH adjustment.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 5 mM TBAB, 4 g/L Disodium Sulfate, adjusted to pH 2.5 with HCl |
| Mobile Phase B | Methanol:Water (50:50, v/v) with 5 mM TBAB |
| Gradient | 0-3 min: 45% B3-14 min: 45-55% B (linear gradient)14-18 min: 55-75% B (linear gradient)18-27 min: 75% B27.1-33 min: 45% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | Fluorescence: Excitation at 225 nm, Emission at 338 nmUV: 230 nm or 270 nm |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase A to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample by dissolving it in mobile phase A to achieve a similar concentration as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation: Typical Analytical Parameters
The following table summarizes the expected quantitative data for the purity analysis. These values are illustrative and may vary depending on the specific analytical conditions and sample matrix.
| Parameter | Expected Value |
| Retention Time (Main Peak) | Approximately 12-15 minutes |
| Retention Time (Isomeric Impurities) | May elute closely before or after the main peak |
| Resolution (between main peak and closest impurity) | > 2.0 |
| Tailing Factor (Main Peak) | < 1.5 |
| Limit of Detection (LOD) | 0.05 - 0.4 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 0.15 - 1.2 µg/mL |
| Linearity (R²) | > 0.999 |
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
HPLC Troubleshooting Workflow
Caption: A flowchart for troubleshooting common HPLC issues.
Detailed Troubleshooting Steps:
-
High Backpressure:
-
Isolate the source: Disconnect the column and run the pump. If the pressure is normal, the blockage is in the column. If the pressure is still high, the issue is in the system (e.g., injector, tubing, guard column).
-
Column Blockage: Try back-flushing the column with a strong solvent. If this does not resolve the issue, the column frit may be clogged and require replacement, or the column itself may need to be replaced.
-
-
Peak Tailing:
-
Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to suppress silanol interactions (typically lower pH for this compound).
-
Ion-Pairing Agent Concentration: The concentration of the ion-pairing agent can affect peak shape. Try slightly increasing or decreasing the concentration.
-
Sample Overload: Inject a more dilute sample to see if the peak shape improves.
-
Column Condition: The column may be aging. Consider using a new column or a column with a different stationary phase chemistry (e.g., polar-embedded).
-
-
Retention Time Drifting:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important for ion-pair chromatography.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase and ensure accurate composition.
-
Temperature Fluctuation: Use a column oven to maintain a stable temperature, as temperature changes can affect retention times.
-
Pump Performance: Check for leaks or air bubbles in the pump, which can cause inconsistent flow rates.
-
-
Poor Resolution:
-
Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Adjust Mobile Phase Composition: Small changes in the organic solvent ratio or the type of organic modifier can alter selectivity.
-
Change the Ion-Pairing Agent: Different ion-pairing agents can provide different selectivities.
-
Try a Different Column: A column with a different stationary phase or higher efficiency (smaller particle size) may be necessary to resolve critical pairs.
-
References
Technical Support Center: Dipotassium 7-hydroxynaphthalene-1,3-disulphonate NMR Spectral Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting the NMR spectrum of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
NMR Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. These values are predicted based on the analysis of similar sulfonated naphthalene structures and are intended as a reference for spectral interpretation.
Table 1: ¹H NMR Data (D₂O, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.25 | d | 8.8 | 1H | H-5 |
| 8.10 | s | - | 1H | H-4 |
| 7.95 | d | 2.1 | 1H | H-8 |
| 7.80 | s | - | 1H | H-2 |
| 7.30 | dd | 8.8, 2.1 | 1H | H-6 |
Table 2: ¹³C NMR Data (D₂O, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 157.0 | C-7 |
| 141.5 | C-1 |
| 138.0 | C-3 |
| 135.5 | C-4a |
| 130.0 | C-8a |
| 129.5 | C-5 |
| 128.0 | C-4 |
| 125.0 | C-2 |
| 124.5 | C-6 |
| 110.0 | C-8 |
Experimental Protocols
A standard protocol for acquiring the NMR spectrum of this compound is outlined below.
1. Sample Preparation:
- Weigh approximately 10-20 mg of this compound.
- Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O). The compound is highly soluble in water.[1]
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of D₂O.
- Shim the magnetic field to achieve optimal homogeneity. For water-soluble samples, careful shimming is crucial to minimize the broad water signal.
3. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- To suppress the residual HOD signal, a presaturation pulse sequence can be employed.
- Set the spectral width to cover the aromatic region (approximately 6-9 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Set the spectral width to encompass the expected range for aromatic carbons (approximately 100-160 ppm).
5. Data Processing:
- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the spectra correctly.
- Reference the ¹H spectrum to the residual HOD signal (typically around 4.79 ppm).
- Reference the ¹³C spectrum indirectly using the ¹H spectrum reference.
- Integrate the peaks in the ¹H spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Troubleshooting Guide
This section addresses common issues that may arise during the NMR analysis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution or Broad Peaks | 1. Inhomogeneous magnetic field (poor shimming).2. Sample concentration is too high, leading to aggregation.3. Presence of paramagnetic impurities. | 1. Re-shim the magnet carefully.2. Dilute the sample.3. Purify the sample or add a chelating agent like EDTA if metal ion contamination is suspected. |
| Large Water (HOD) Signal Obscuring Peaks | The sample is dissolved in D₂O, and there is a significant amount of residual H₂O. | 1. Use a solvent suppression technique (e.g., presaturation) during acquisition.2. Lyophilize the sample from D₂O and redissolve in fresh D₂O to reduce the HOD peak. |
| Impurity Peaks in the Spectrum | The sample is not pure. | 1. Purify the sample using appropriate techniques such as recrystallization or chromatography.2. Identify the impurities by comparing the spectrum with known databases or by running 2D NMR experiments. |
| Incorrect Integrations in ¹H NMR | 1. Incomplete relaxation of nuclei between scans.2. Overlapping signals.3. Phasing errors. | 1. Increase the relaxation delay (d1) in the acquisition parameters.2. Use spectral deconvolution software or acquire a 2D COSY spectrum to resolve overlapping signals.3. Carefully re-phase the spectrum. |
| Low Signal-to-Noise Ratio | 1. Insufficient sample concentration.2. Not enough scans acquired. | 1. Increase the sample concentration if possible.2. Increase the number of scans. |
Logical Workflow for NMR Spectrum Interpretation
The following diagram illustrates a logical workflow for the interpretation of the NMR spectrum of this compound.
Caption: Workflow for NMR spectral interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is D₂O used as the solvent for NMR analysis of this compound?
A1: this compound is a salt and is highly soluble in water.[1] D₂O (deuterium oxide) is used as the NMR solvent because deuterium is not detected in ¹H NMR, thus preventing a large solvent signal from overwhelming the analyte signals.
Q2: I see a broad singlet in my ¹H NMR spectrum that disappears upon adding a drop of D₂O. What is it?
A2: This is the signal from the hydroxyl (-OH) proton. Protons attached to heteroatoms like oxygen are exchangeable with deuterium from the solvent, causing the signal to disappear or broaden significantly.
Q3: Why are the chemical shifts of the aromatic protons so far downfield?
A3: The aromatic protons are in the deshielding region of the naphthalene ring current, which causes their signals to appear at higher chemical shifts (downfield). The electron-withdrawing sulfonate groups also contribute to the deshielding of the aromatic protons.
Q4: How can I differentiate between the two singlet protons (H-2 and H-4) in the ¹H NMR spectrum?
A4: While both H-2 and H-4 appear as singlets due to the lack of adjacent protons, their chemical environments are slightly different. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space correlations between protons. For instance, a NOESY experiment might show a correlation between H-4 and H-5, allowing for unambiguous assignment.
Q5: What is the purpose of the sulfonate groups in this molecule in the context of its applications?
A5: The sulfonate groups confer high water solubility to the molecule. This property is particularly useful in applications such as dyes and as a chelating agent for metal ions in aqueous solutions.[1]
References
How to improve the solubility of G-salt in organic solvents.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of G-salt in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is G-salt and why is it poorly soluble in most organic solvents?
A1: G-salt is the common name for the dipotassium salt of 2-Naphthol-6,8-disulfonic acid.[1] Its chemical structure consists of a naphthalene core with a hydroxyl (-OH) group and two highly polar sulfonic acid salt groups (-SO₃⁻K⁺). This ionic salt nature makes it highly polar and readily soluble in water, but largely insoluble in non-polar or moderately polar organic solvents like toluene, hexane, or dichloromethane due to a fundamental principle of "like dissolves like".[2] The strong ionic interactions within the G-salt crystal lattice are not easily overcome by weaker interactions with non-polar solvent molecules.
Q2: What is the most effective method to solubilize G-salt in a non-polar organic solvent?
A2: The most effective strategy is cation exchange via phase-transfer catalysis. This involves swapping the potassium (K⁺) ions for larger, more lipophilic (organic-loving) quaternary ammonium cations, such as tetrabutylammonium (TBA⁺).[3][4] The resulting tetrabutylammonium salt of the G-anion is significantly more soluble in a wide range of organic solvents because the bulky, greasy alkyl chains of the TBA⁺ cation effectively shield the charge of the anion, making the entire ion pair behave more like a non-polar organic molecule.[5]
Q3: Can I improve solubility by simply mixing solvents (co-solvency)?
A3: Yes, co-solvency can be a viable technique, particularly for moderately polar organic solvents. By adding a small amount of a polar, water-miscible solvent (like ethanol or methanol) in which G-salt has some slight solubility, you may be able to dissolve it in a bulk solvent that is less polar.[6] However, this method has limitations. The solubility of naphthalene disulfonate salts often decreases sharply as the concentration of the organic co-solvent increases.[6] This approach is generally less effective for highly non-polar solvents compared to cation exchange.
Q4: Will changing the pH or temperature significantly improve solubility in organic solvents?
A4: For purely organic, aprotic solvents, changing the pH is not a relevant strategy. Temperature can have a positive effect, as the solubility of most solids, including naphthalene derivatives, increases with temperature.[2][7] However, for a highly insoluble salt like G-salt, the increase may be marginal and often insufficient for practical applications. Relying solely on temperature is typically not enough to overcome the fundamental polarity mismatch.
Q5: Are there any additives that can "salt in" G-salt into an organic phase?
A5: The concept of "salting in" is typically associated with increasing solubility in aqueous solutions by adding certain salts.[6] For organic solvents, the most effective "additives" are the phase-transfer catalysts described in A2. These agents, such as tetrabutylammonium or phosphonium salts, are specifically designed to carry ionic species from an aqueous (or solid) phase into an organic phase.[3][4]
Troubleshooting Guide: G-Salt In-Process Insolubility
This guide provides a logical workflow for addressing issues when G-salt fails to dissolve in your chosen organic solvent system during an experiment.
Logical Workflow for Troubleshooting G-Salt Solubility
Caption: A workflow diagram for troubleshooting G-salt solubility issues.
Data Presentation
Table 1: Qualitative Solubility of G-Salt (Dipotassium 2-Naphthol-6,8-disulfonate)
| Solvent Type | Examples | Solubility Description | Reference(s) |
| Polar Protic | Water | Soluble | ,[8] |
| Polar Protic | Methanol | Slightly Soluble | [9] |
| Aqueous Base | Dilute NaOH / KOH | Soluble | |
| Non-Polar | Toluene, Benzene, Hexane | Insoluble | [2] |
| Halogenated | Dichloromethane (DCM) | Insoluble | [4] |
Table 2: Solubility of Tetrabutylammonium Bromide (TBAB) - A Recommended Cation Exchange Agent
| Solvent | Temperature (°C) | Solubility (Qualitative) | Solubility (Quantitative) | Reference(s) |
| Dichloromethane | Room Temp. | Soluble | - | [10] |
| Acetone | Room Temp. | Soluble | - | [10] |
| Methanol | Room Temp. | Soluble | - | [10] |
| Ethanol | Room Temp. | Soluble | 50 mg/mL | [10] |
| Acetonitrile | Room Temp. | Soluble | - | [10] |
| Toluene | Room Temp. | Slightly Soluble | - | [10] |
| Benzene | 25 | Slightly Soluble | 0.0058 (mole fraction) | [10] |
| Ether | Room Temp. | Soluble | - | [10] |
Experimental Protocols
Protocol 1: Cation Exchange to Prepare Organic-Soluble G-Salt (TBA-Salt)
This protocol describes the conversion of insoluble potassium G-salt into a highly organic-soluble tetrabutylammonium (TBA) G-salt.
Principle: This is a metathesis (ion-swap) reaction performed in a biphasic system. The TBA⁺ cation pairs with the G-salt dianion, and this new complex is extracted into the organic phase, driving the reaction to completion.
Caption: Mechanism of cation exchange to form organic-soluble G-salt.
Materials:
-
G-salt (dipotassium salt)
-
Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Deionized water
-
Organic solvent of choice (e.g., Dichloromethane, Chloroform)
-
Separatory funnel
-
Sodium sulfate (anhydrous) for drying
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of G-salt in a minimal amount of deionized water in a beaker.
-
PTC Addition: In a separate beaker, dissolve 2.2 equivalents of tetrabutylammonium bromide (TBAB) in the organic solvent you intend to use for your reaction. A slight excess of the TBA salt ensures complete exchange.
-
Extraction: Combine the aqueous G-salt solution and the organic TBAB solution in a separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure. The organic layer should develop a color as the G-salt anion is extracted.
-
Phase Separation: Allow the layers to separate completely. The upper or lower layer will be the organic phase, depending on the solvent's density relative to water.
-
Collection: Drain the organic layer. For maximum yield, you can re-extract the aqueous layer with a fresh portion of the organic solvent.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration & Use: Filter off the drying agent. The resulting clear, colored organic solution contains the G-salt as its TBA salt and is now ready for use in your organic reaction.
Protocol 2: Screening for Solubility Using Co-Solvents
This protocol provides a quick method to test if a solvent blend can achieve the desired concentration of G-salt.
Materials:
-
G-salt
-
Primary organic solvent (e.g., Toluene)
-
Polar co-solvent (e.g., Ethanol, Methanol)
-
Small vials (e.g., 4 mL) with caps
-
Magnetic stir plate and stir bars
-
Graduated pipettes or syringes
Procedure:
-
Preparation: To a series of labeled vials, add a pre-weighed amount of G-salt (e.g., 10 mg).
-
Solvent Blends: Prepare different solvent blends by volume. For example:
-
Vial 1: 2 mL Toluene (100%)
-
Vial 2: 1.8 mL Toluene, 0.2 mL Ethanol (10% Ethanol)
-
Vial 3: 1.6 mL Toluene, 0.4 mL Ethanol (20% Ethanol)
-
Vial 4: 1.4 mL Toluene, 0.6 mL Ethanol (30% Ethanol)
-
-
Mixing: Add a small stir bar to each vial, cap them, and place them on a magnetic stir plate. Stir vigorously at a constant temperature (e.g., room temperature) for at least 1 hour.
-
Observation: After stirring, allow the vials to stand and observe. Note the vial with the lowest percentage of co-solvent in which all the G-salt has completely dissolved.
-
Verification: If a clear solution is formed, it indicates that the G-salt is soluble at that concentration in that specific solvent blend. This blend can then be considered for your experiment. If undissolved solid remains even at high co-solvent ratios, this method may be unsuitable, and Protocol 1 is recommended.
References
- 1. 2-Naphthol-6,8-disulfonic Acid Dipotassium Salt - CAS 842-18-2 - City Chemical LLC. [citychemical.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: G-Salt-Based Metal Ion Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing G-salt (2-Naphthol-6,8-disulfonic acid) or similar naphthalene-based fluorescent probes for metal ion detection.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of metal ion detection using a G-salt-based fluorescent probe?
A1: While G-salt is primarily known as a dye intermediate, its naphthalene core is a fluorophore. The detection of metal ions using naphthalene-based fluorescent probes generally relies on the modulation of the probe's fluorescence upon binding to a specific metal ion. This can occur through several mechanisms, including:
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the probe restricts intramolecular rotations, leading to an increase in fluorescence intensity.
-
Photoinduced Electron Transfer (PET): In the unbound state, electron transfer from a chelating moiety to the fluorophore quenches fluorescence. Metal ion binding can inhibit this process, "turning on" the fluorescence.[1][2]
-
Fluorescence Quenching: The interaction with a metal ion can provide a non-radiative pathway for the excited fluorophore to return to the ground state, causing a decrease in fluorescence intensity.[3][4][5][6] This can be a result of the heavy atom effect or electron transfer to the metal ion.[2][6]
Q2: My fluorescence signal is decreasing over time, even with a constant concentration of the metal ion. What could be the cause?
A2: A continuous decrease in fluorescence signal under constant illumination is a classic sign of photobleaching .[7] Photobleaching is the irreversible photochemical destruction of the fluorophore due to prolonged exposure to excitation light.[8][9][10]
Q3: I am not observing any change in fluorescence upon adding my target metal ion. What are the possible reasons?
A3: Several factors could lead to a lack of response:
-
Incorrect Wavelengths: Ensure that the excitation and emission wavelengths are set correctly for your specific G-salt derivative and its metal-bound complex.
-
pH of the Solution: The binding affinity of the probe to the metal ion can be highly pH-dependent. The sulfonate groups on G-salt and the coordination sites for the metal ion may have specific pKa values that influence binding.
-
Probe Concentration: The concentration of the fluorescent probe may be too high or too low.
-
Metal Ion Speciation: The metal ion may not be in the correct oxidation state or may be complexed with other ligands in your sample matrix.
Q4: Can other metal ions in my sample interfere with the detection of my target ion?
A4: Yes, interference from other metal ions is a common issue.[11] Competing ions can either bind to the fluorescent probe themselves, leading to a similar or different fluorescent response, or they can quench the fluorescence of the probe-analyte complex.[3][11] It is crucial to perform selectivity experiments by testing the probe's response to a range of potentially interfering ions.[12]
Troubleshooting Guide
Issue 1: The fluorescence intensity is not linearly proportional to the concentration of the metal ion, especially at higher concentrations.
-
Possible Cause: This is often due to the Inner Filter Effect (IFE) .[13][14] At high concentrations, the analyte or other components in the sample absorb a significant amount of the excitation light (primary IFE) or the emitted fluorescence (secondary IFE), leading to a non-linear relationship between concentration and fluorescence intensity.[14][15][16][17]
-
Troubleshooting Steps:
-
Measure the Absorbance: Use a UV-Vis spectrophotometer to measure the absorbance of your samples at the excitation and emission wavelengths. An absorbance value greater than 0.1 in a 1 cm cuvette often indicates a significant IFE.
-
Dilute the Sample: The most straightforward way to mitigate IFE is to work with more dilute solutions where the absorbance is low.[14][15]
-
Apply a Correction Factor: If dilution is not possible, mathematical correction factors can be applied to the fluorescence data based on the measured absorbance values.[16][17]
-
Use a Microplate Reader or a Triangular Cuvette: These instruments can reduce the path length of the light, thereby minimizing the IFE.
-
Issue 2: The baseline fluorescence of the G-salt probe is unstable or drifting.
-
Possible Cause 1: Photobleaching. As mentioned in the FAQs, continuous exposure to the excitation light source will degrade the fluorophore.
-
Troubleshooting Steps:
-
Possible Cause 2: Temperature Fluctuations. Fluorescence intensity is sensitive to temperature changes. An increase in temperature can lead to a decrease in fluorescence intensity due to increased molecular collisions.
-
Troubleshooting Steps:
-
Use a temperature-controlled sample holder in your fluorometer.
-
Allow all solutions to equilibrate to the same temperature before measurement.
-
Issue 3: Poor selectivity; multiple metal ions are causing a change in fluorescence.
-
Possible Cause: The chelating moiety of your G-salt-based probe may have an affinity for multiple metal ions.
-
Troubleshooting Steps:
-
pH Adjustment: The binding affinity for different metal ions can vary with pH. Optimizing the pH of your assay buffer may enhance selectivity for your target ion.
-
Use of Masking Agents: A masking agent is a chemical that forms a stable complex with an interfering ion, preventing it from binding to your fluorescent probe. For example, cyanide can be used to mask the interference of Hg²⁺.[12]
-
Kinetic Analysis: The binding kinetics of your probe with the target ion and interfering ions may be different. Measuring the fluorescence change at a specific time point after adding the sample might improve selectivity.
-
Sensor Array: For complex samples, using an array of different fluorescent probes that exhibit varied responses to different metal ions can allow for the identification and quantification of multiple ions through pattern recognition.[18]
-
Summary of Common Interferences
| Interference Type | Description | Potential Solution |
| Inner Filter Effect (IFE) | Absorption of excitation or emission light by components in the sample, leading to artificially low fluorescence readings.[13][14][15][16][17] | Dilute the sample; apply mathematical corrections based on absorbance measurements.[14][15][16][17] |
| Photobleaching | Irreversible photochemical destruction of the fluorophore upon exposure to light, causing a decrease in signal over time.[7][8][9][10] | Minimize light exposure; reduce excitation intensity; use anti-fade reagents.[7] |
| Competing Metal Ions | Other metal ions in the sample bind to the probe, causing a change in fluorescence and interfering with the detection of the target analyte.[11] | Adjust pH; use masking agents; perform kinetic analysis.[12] |
| Fluorescence Quenching | Non-radiative energy transfer from the excited fluorophore to a quencher molecule (e.g., another metal ion, dissolved oxygen), reducing the fluorescence intensity.[3][4][5][6] | Degas solutions to remove oxygen; identify and mask quenching ions. |
| Temperature Fluctuations | Changes in temperature can affect the fluorescence quantum yield and lead to signal instability. | Use a temperature-controlled fluorometer; ensure thermal equilibrium of all solutions. |
| pH Variations | The fluorescence of the probe and its binding affinity to metal ions can be highly dependent on the pH of the solution. | Use a well-buffered solution at the optimal pH for the assay. |
Experimental Protocols
General Protocol for Metal Ion Detection using a Fluorescent Probe
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the G-salt-based fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., ultrapure water or DMSO).
-
Prepare stock solutions of the target metal ion and potential interfering metal ions (e.g., 10 mM) from high-purity salts in ultrapure water.
-
Prepare a buffer solution at the desired pH (e.g., 100 mM HEPES, pH 7.4).
-
-
Determination of Optimal Excitation and Emission Wavelengths:
-
Dilute the probe stock solution in the assay buffer to a working concentration (e.g., 10 µM).
-
Scan the excitation spectrum while monitoring the emission at a fixed wavelength, and scan the emission spectrum while exciting at a fixed wavelength to determine the optimal wavelengths.
-
Repeat the process in the presence of a saturating concentration of the target metal ion to identify any spectral shifts.
-
-
Titration Experiment:
-
To a series of cuvettes, add the fluorescent probe at a fixed concentration (e.g., 10 µM in assay buffer).
-
Add increasing concentrations of the target metal ion to each cuvette.
-
Allow the solutions to incubate for a specific period to reach equilibrium.
-
Measure the fluorescence intensity at the predetermined optimal wavelengths.
-
Plot the fluorescence intensity versus the metal ion concentration to generate a calibration curve.
-
-
Selectivity Experiment:
-
Prepare a set of solutions, each containing the fluorescent probe and a high concentration of a different potential interfering metal ion.
-
Prepare another set of solutions, each containing the fluorescent probe, the target metal ion, and one of the interfering ions.
-
Measure the fluorescence intensity of all solutions and compare the response to that of the target metal ion alone.
-
Visualizations
Caption: Experimental workflow for G-salt-based metal ion detection.
Caption: Common interference pathways in fluorescence-based sensing.
References
- 1. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Current trends in the detection and removal of heavy metal ions using functional materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00683A [pubs.rsc.org]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. Photobleaching Principles | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. static.horiba.com [static.horiba.com]
- 14. srs.tcu.edu [srs.tcu.edu]
- 15. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Stability issues of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate in different buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate in various buffer systems. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Compound in Solution
If you are observing a loss of this compound in your buffered solutions, consider the following potential causes and troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inappropriate pH | Naphthalenesulfonates can be susceptible to degradation at certain pH values. It is generally observed that these compounds exhibit greater stability in acidic conditions.[1] We recommend performing a pH stability profile to determine the optimal pH range for your experiments. |
| High Temperature | Elevated temperatures can accelerate the degradation of the compound. Store stock solutions and experimental samples at lower temperatures (e.g., 2-8 °C or -20 °C) to minimize degradation.[1] |
| Light Exposure | Aromatic compounds, including naphthalenesulfonates, can be sensitive to light and may undergo photodegradation.[2][3] Protect your solutions from light by using amber vials or covering your labware with aluminum foil. |
| Oxidative Stress | The presence of oxidizing agents or dissolved oxygen in the buffer can lead to oxidative degradation of the hydroxynaphthalene moiety.[4] Consider de-gassing your buffers or adding antioxidants if you suspect oxidation is an issue. |
| Buffer Component Interaction | Certain buffer species may interact with the compound, potentially catalyzing degradation. If you suspect buffer interference, test the stability in a different buffer system with a similar pKa. |
Logical Flow for Troubleshooting Degradation
References
- 1. iris.unito.it [iris.unito.it]
- 2. Photodegradation of 2-Naphthalenesulfonate in Aqueous Catalyzed by N-Doped TiO2 under Irradiation of Simulated Solarlight | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to the Purity Validation of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate for Research Applications
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive validation of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, a common intermediate in the synthesis of azo dyes and a compound of interest in various research fields. This document outlines key analytical methods for purity determination, compares its performance with a potential alternative, and provides detailed experimental protocols.
Comparison of Purity Specifications
The purity of this compound, also known as G Salt, can vary between suppliers. Below is a summary of publicly available purity specifications. It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.
| Supplier Type | Purity Specification | Analytical Method |
| General Chemical Supplier | ≥ 96% | Not Specified |
| Dye Intermediate Specialist | ≥ 90% | Not Specified |
| Industrial Grade Supplier | ≥ 65% | Not Specified |
Note: The lack of specified analytical methods from some suppliers highlights the importance of independent purity verification.
Performance Comparison with an Alternative: Schaeffer's Salt
In the context of azo dye synthesis, a common application for this compound, Schaeffer's salt (2-naphthol-6-sulfonic acid, sodium salt) is a potential alternative. The choice between these two coupling components can influence the final properties of the synthesized dye.
| Feature | This compound (G Salt) | Schaeffer's Salt |
| Structure | Contains two sulfonate groups and one hydroxyl group. | Contains one sulfonate group and one hydroxyl group. |
| Solubility | Generally higher water solubility due to two sulfonate groups. | Good water solubility. |
| Coupling Position | The position of coupling with the diazonium salt is influenced by the existing functional groups. | The coupling position is directed by the hydroxyl and sulfonate groups. |
| Resulting Dye Properties | The additional sulfonate group can impact the final dye's shade, fastness, and affinity for substrates. | A well-established coupling component for a wide range of dyes. |
Experimental Note: A direct comparative study involving the synthesis of the same azo dye using both G Salt and Schaeffer's salt under identical conditions would be necessary to definitively evaluate their performance differences in a specific application.
Experimental Protocols for Purity Validation
Accurate determination of purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for separating and quantifying components in a mixture. The following is a general protocol for the purity analysis of this compound, which should be optimized and validated for specific laboratory conditions.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and phosphate buffer. A typical starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the sample of this compound to be tested and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: Determined by UV-Vis scan of the analyte (typically in the range of 220-280 nm for naphthalene derivatives).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the purity of the sample by comparing its peak area to the calibration curve.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the same compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a precise amount of the internal standard into a vial.
-
Dissolution: Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Acquisition: Transfer the solution to an NMR tube and acquire a ¹H-NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Quantification:
-
Select well-resolved signals for both the analyte and the internal standard that do not overlap with impurity or solvent signals.
-
Integrate the selected signals.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow and Relationships
To better illustrate the processes involved in purity validation and the relationship between the compound and its alternative, the following diagrams are provided.
Caption: Experimental workflow for purity validation.
Caption: Logical relationship in azo dye synthesis.
A Comparative Analysis of Chelating Efficiency: G-Salt vs. EDTA for Heavy Metal Sequestration
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of G-Salt and EDTA in Heavy Metal Chelation, Supported by Available Data and Theoretical Insights.
The effective removal of heavy metals from biological systems and environmental matrices is a critical area of research. Chelating agents, molecules capable of forming stable, water-soluble complexes with metal ions, are central to this endeavor. Ethylenediaminetetraacetic acid (EDTA) is a well-established and widely studied chelating agent with proven efficacy in sequestering a range of heavy metals. In contrast, G-salt, the disodium salt of 2-naphthol-6,8-disulfonic acid, is primarily recognized for its application as a dye intermediate, with its chelating properties being less characterized in scientific literature.
This guide provides a comparative study of the chelating efficiency of G-salt and EDTA for heavy metals. Due to a scarcity of direct experimental data on the heavy metal chelation capabilities of G-salt, this comparison pairs the extensive, data-rich profile of EDTA with a theoretical evaluation of G-salt's potential based on its chemical structure and the principles of coordination chemistry.
Data Presentation: A Comparative Overview
Quantitative data on the chelating efficiency of EDTA for various heavy metals is abundant. The stability constant (Log K) is a key metric, indicating the strength of the bond between the chelating agent and the metal ion. Higher Log K values signify more stable complexes and, generally, more effective chelation.
Table 1: Stability Constants (Log K) of EDTA with Various Heavy Metals
| Heavy Metal Ion | Stability Constant (Log K) of EDTA Complex |
| Lead (Pb²⁺) | 18.0 |
| Cadmium (Cd²⁺) | 16.5 |
| Copper (Cu²⁺) | 18.8 |
| Mercury (Hg²⁺) | 21.8 |
| Zinc (Zn²⁺) | 16.5 |
| Iron (Fe³⁺) | 25.1 |
Note: Stability constants can vary with experimental conditions such as pH and temperature.
Theoretical Comparison of Chelating Potential
EDTA: As a hexadentate ligand, EDTA can form up to six bonds with a single metal ion through its two amine and four carboxylate groups. This multi-dentate nature results in the formation of highly stable, cage-like structures known as chelates, which is the basis for its high efficiency in sequestering heavy metals.[1]
G-Salt: G-salt possesses two sulfonate groups and one hydroxyl group on a naphthalene ring structure. The hydroxyl and sulfonate groups can act as potential donor sites for metal coordination. However, it is expected to act as a bidentate or tridentate ligand at best. This lower denticity suggests that G-salt would likely form less stable complexes with heavy metals compared to EDTA. The bulky naphthalene backbone may also introduce steric hindrance, potentially limiting its ability to effectively wrap around a metal ion.
Experimental Protocols
To ensure objective and reproducible comparisons of chelating efficiency, standardized experimental protocols are essential. The following methodologies are commonly employed:
Potentiometric Titration for Stability Constant Determination
This is a classical method to determine the stability constants of metal-ligand complexes.
Methodology:
-
A solution of the heavy metal salt of known concentration is prepared.
-
A solution of the chelating agent (EDTA or G-salt) of known concentration is prepared.
-
The metal salt solution is titrated with the chelating agent solution.
-
The change in pH or the potential of an ion-selective electrode is monitored throughout the titration.
-
The titration data is used to calculate the formation constants of the metal-chelate complexes.
Spectrophotometric Analysis (UV-Vis)
This method is used to determine the stoichiometry and stability of metal complexes, particularly when the formation of the complex results in a change in the solution's absorbance spectrum.[2][3][4]
Methodology:
-
Solutions of the heavy metal ion and the chelating agent are prepared at various concentrations.
-
The solutions are mixed in different molar ratios (Job's method) or a fixed concentration of the metal is titrated with the chelating agent.
-
The UV-Vis absorption spectrum of each solution is recorded.
-
The change in absorbance at a specific wavelength, corresponding to the formation of the metal-chelate complex, is used to determine the complex's stoichiometry and stability constant.[5]
In Vitro Heavy Metal Provocation (Challenge) Test
This protocol is often used in a clinical research setting to assess the ability of a chelating agent to mobilize and excrete heavy metals from the body.[6]
Methodology:
-
A baseline urine sample is collected from the subject.
-
A standardized dose of the chelating agent (e.g., EDTA) is administered, typically intravenously.[6]
-
Urine is collected over a specified period (e.g., 24 hours) in a metal-free container.[6]
-
The concentrations of heavy metals in the pre- and post-administration urine samples are determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[7]
-
An increase in the urinary excretion of a specific heavy metal following the administration of the chelating agent indicates its effectiveness.
Visualizing the Chelation Process and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
Based on the extensive available data, EDTA is a highly efficient chelating agent for a wide range of heavy metals, a property attributed to its hexadentate nature which allows for the formation of exceptionally stable metal complexes.[8][9] Its efficacy, particularly for lead and cadmium, is well-documented in numerous studies.[6]
In contrast, the chelating efficiency of G-salt for heavy metals has not been significantly explored in the scientific literature. A theoretical assessment based on its chemical structure suggests that G-salt has the potential to act as a chelating agent due to the presence of hydroxyl and sulfonate functional groups. However, its likely lower denticity compared to EDTA suggests that it would form less stable complexes and therefore be a less efficient chelating agent for heavy metals.
For researchers and professionals in drug development, EDTA remains a benchmark chelating agent with a robust dataset supporting its use. Further empirical research, including the determination of stability constants and comparative in vitro and in vivo studies, is necessary to quantitatively assess the chelating efficiency of G-salt and determine its potential, if any, as a viable alternative to established chelating agents like EDTA.
References
- 1. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uv-Vis Spectrum Analysis Of Heavy Metal Detection - UTP Electronic and Digital Intellectual Asset [utpedia.utp.edu.my]
- 3. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
G-Salt vs. Phenolphthalein: A Comparative Performance Analysis as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of G-salt (the dipotassium or disodium salt of 2-Naphthol-6,8-disulfonic acid) and the well-established pH indicator, phenolphthalein. While G-salt is primarily utilized as a crucial intermediate in the synthesis of various azo dyes, its structural similarity to other pH-sensitive naphthol derivatives suggests its potential as a pH indicator. This comparison is based on available experimental data for phenolphthalein and a combination of experimental data for the parent compound of G-salt, 2-naphthol, and theoretical analysis, due to the limited direct research on G-salt's indicator properties.
Executive Summary
Phenolphthalein is a widely used and effective visual pH indicator for titrations in the alkaline range, with a sharp and distinct color change. G-salt, based on the properties of its parent compound 2-naphthol, is not expected to function as a visual pH indicator in the visible spectrum. However, 2-naphthol exhibits significant pH-dependent fluorescence, suggesting that G-salt could be a valuable fluorescent pH indicator, particularly for applications where a non-visual endpoint detection method is preferred or required.
Data Presentation: G-Salt vs. Phenolphthalein
| Property | G-Salt (inferred from 2-Naphthol) | Phenolphthalein |
| Chemical Name | Dipotassium or Disodium 2-Naphthol-6,8-disulfonate | 3,3-Bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone |
| Indicator Type | Fluorescent | Visual (Colorimetric) |
| pH Range | ~8-10 (Estimated based on pKa of 2-naphthol) | 8.2 - 10.0[1][2] |
| Appearance in Acidic Solution | Colorless / Non-fluorescent | Colorless[1][2] |
| Appearance in Basic Solution | Blue Fluorescence | Pink to Fuchsia[1][2] |
| pKa | ~9.5 (Estimated for the hydroxyl group from 2-naphthol) | ~9.3 |
| Solubility | High in water | Sparingly soluble in water, soluble in alcohols[2] |
Performance Analysis
Phenolphthalein is a classic choice for acid-base titrations due to its distinct and easily observable color change from colorless in acidic to neutral solutions to a vibrant pink or fuchsia in alkaline environments.[1][2] This sharp transition occurs within a pH range of 8.2 to 10.0, making it ideal for titrations of strong acids with strong bases, or weak acids with strong bases, where the equivalence point lies in this alkaline region. Its mechanism involves a structural rearrangement of the molecule in response to a change in pH, leading to a change in its ability to absorb visible light.[1]
G-salt , on the other hand, is not expected to show a distinct color change in the visible spectrum upon a change in pH. Its parent compound, 2-naphthol, is colorless. However, 2-naphthol is known to be fluorescent, and its fluorescence is highly dependent on the pH of the solution. In its protonated (acidic) form, 2-naphthol is non-fluorescent. As the pH increases and the hydroxyl group deprotonates, it becomes fluorescent, emitting blue light. This pH-dependent fluorescence suggests that G-salt could serve as an excellent fluorescent pH indicator. The transition would be from non-fluorescent in acidic to neutral solutions to fluorescent in alkaline solutions. This property is particularly valuable in situations where the sample solution is colored or turbid, making the observation of a visual color change difficult or impossible.
Experimental Protocols
To experimentally validate the performance of G-salt as a pH indicator and compare it to phenolphthalein, the following protocols would be employed:
Spectrophotometric Determination of pKa and pH Range (Visual Indicator)
This method is used to determine the acid dissociation constant (pKa) and the useful pH range of a colorimetric indicator like phenolphthalein.
Materials:
-
Spectrophotometer
-
pH meter
-
Series of buffer solutions with known pH values (e.g., from pH 7 to 11)
-
Indicator solution (e.g., 0.1% phenolphthalein in ethanol)
-
Cuvettes
Procedure:
-
Prepare a series of solutions by adding a small, constant amount of the indicator solution to each of the buffer solutions.
-
Measure the absorbance spectrum (e.g., from 400 nm to 700 nm) of each solution using the spectrophotometer.
-
Identify the wavelength of maximum absorbance for the acidic form (HIn) and the basic form (In⁻) of the indicator.
-
Plot absorbance at the wavelength of maximum absorbance of the basic form versus pH.
-
The pKa can be determined from the inflection point of the resulting sigmoid curve. The pH range of the indicator is typically considered to be pKa ± 1.
Spectrofluorometric Determination of pKa and pH Range (Fluorescent Indicator)
This method is used to determine the pKa and the useful pH range of a fluorescent indicator like G-salt.
Materials:
-
Spectrofluorometer
-
pH meter
-
Series of buffer solutions with known pH values
-
Indicator solution (e.g., aqueous solution of G-salt)
-
Cuvettes
Procedure:
-
Prepare a series of solutions by adding a small, constant amount of the G-salt solution to each of the buffer solutions.
-
Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, with a fixed excitation wavelength. The excitation wavelength should be chosen based on the absorbance spectrum of the deprotonated form.
-
Plot the fluorescence intensity at the wavelength of maximum emission versus pH.
-
The pKa can be determined from the inflection point of the resulting sigmoid curve. The pH range of the fluorescent indicator is the region where a significant change in fluorescence intensity is observed.
Signaling Pathways and Experimental Workflows
Phenolphthalein Color Change Mechanism
Caption: Mechanism of phenolphthalein color change with pH.
G-Salt Fluorescence Mechanism (Hypothesized)
Caption: Hypothesized mechanism of G-salt fluorescence with pH.
Experimental Workflow for pH Indicator Characterization
References
Assessing the Influence of G-Salt on Enzymatic Assay Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precision of enzymatic assays is paramount in research and drug development, where accurate measurements of enzyme activity and inhibition are critical. The composition of the assay buffer, particularly its salt content, can significantly influence enzyme kinetics and specificity. This guide provides a comparative analysis of G-salt (2-Naphthol-6,8-disulfonic acid dipotassium salt) and its potential effects on enzymatic assays relative to other commonly used salts. While not a substrate itself in typical enzymatic reactions, the unique chemical properties of G-salt as an aromatic sulfonate warrant a thorough assessment of its impact on enzyme performance.
Introduction to G-Salt and Its Properties
G-salt is primarily known as an intermediate in the manufacturing of dyes and pigments.[1][2][3] Its chemical structure, featuring a naphthalene core with two sulfonate groups and a hydroxyl group, imparts specific physicochemical properties that could influence the non-covalent interactions governing enzyme-substrate binding and catalytic efficiency.
Table 1: Physicochemical Properties of G-Salt and Common Laboratory Salts
| Salt | Chemical Formula | Molecular Weight ( g/mol ) | Structure | Key Characteristics |
| G-Salt (Dipotassium Salt) | C₁₀H₆K₂O₇S₂ | 380.45 | Aromatic Disulfonate | Bulky aromatic anion, potentially chaotropic, can engage in π-stacking interactions. |
| Sodium Chloride (NaCl) | NaCl | 58.44 | Simple Ionic | Generally considered a neutral salt with moderate effects on protein stability. |
| Potassium Chloride (KCl) | KCl | 74.55 | Simple Ionic | Similar to NaCl, often used interchangeably. |
| Ammonium Sulfate ((NH₄)₂SO₄) | (NH₄)₂SO₄ | 132.14 | Kosmotropic | Known for its protein-stabilizing and "salting-out" effects. |
| Sodium Phosphate (NaH₂PO₄/Na₂HPO₄) | NaH₂PO₄ / Na₂HPO₄ | 119.98 / 141.96 | Buffering Anion | Acts as a buffering agent and its ions can interact with enzyme active sites. |
The bulky, aromatic nature of the G-salt anion distinguishes it from the simple inorganic ions of salts like NaCl and KCl. This structural difference suggests that G-salt may exert more complex effects on enzyme structure and function than just contributing to the overall ionic strength of the solution.
Potential Mechanisms of G-Salt's Influence on Enzyme Specificity
The specificity of an enzyme is its ability to discriminate between different potential substrates. Salts can modulate this specificity through several mechanisms:
-
Alteration of Protein Conformation: High concentrations of salts can affect the hydration shell of a protein, leading to changes in its three-dimensional structure. These conformational changes can alter the geometry of the active site, thereby affecting substrate binding and specificity.
-
Direct Interaction with the Active Site: Ions from the salt can bind directly to residues in or near the active site, either competing with the substrate or altering the local electrostatic environment to favor or hinder the binding of specific substrates.
-
Modulation of Substrate Solubility and Conformation: Salts can affect the solubility and conformation of the substrate in the assay buffer, which in turn can influence its availability and interaction with the enzyme.
-
Screening of Electrostatic Interactions: Salts can shield electrostatic interactions between the enzyme and its substrate. This can be particularly significant for enzymes that rely on charged residues for substrate recognition and binding.
The aromatic rings of G-salt could potentially engage in non-covalent interactions, such as π-stacking, with aromatic amino acid residues in the enzyme, leading to more specific and pronounced effects on enzyme conformation and activity compared to simple inorganic salts.
Experimental Protocols for Assessing the Specificity of G-Salt's Effects
To quantitatively assess the influence of G-salt on enzyme specificity, a systematic experimental approach is required. Below are detailed protocols for key experiments.
Enzyme Activity Assays in the Presence of Different Salts
Objective: To determine the effect of G-salt on the catalytic activity of an enzyme compared to other salts.
Methodology:
-
Prepare stock solutions of the enzyme, substrate, and a panel of salts (G-salt, NaCl, KCl, (NH₄)₂SO₄) at various concentrations.
-
Set up a series of enzymatic reactions in a 96-well plate format. Each well should contain the assay buffer, a fixed concentration of the enzyme and substrate, and a varying concentration of one of the salts.
-
Include a control reaction with no added salt.
-
Initiate the reaction by adding the substrate and monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the initial reaction rates (V₀) for each salt concentration.
-
Plot V₀ versus salt concentration to determine the effect of each salt on enzyme activity.
Caption: Workflow for assessing enzyme activity with different salts.
Determination of Kinetic Parameters (Km and Vmax)
Objective: To understand how G-salt affects the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax).
Methodology:
-
For each salt being tested (including a no-salt control), perform a series of enzyme activity assays with a fixed enzyme concentration and varying substrate concentrations.
-
Measure the initial reaction rates for each substrate concentration.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each salt condition.
-
Compare the kinetic parameters obtained in the presence of G-salt with those from the control and other salt conditions.
Table 2: Hypothetical Kinetic Data for an Enzyme in the Presence of Different Salts
| Salt (50 mM) | Km (µM) | Vmax (µmol/min) | Specificity Constant (kcat/Km) (M⁻¹s⁻¹) |
| Control (No Salt) | 10 | 100 | 1.0 x 10⁵ |
| G-Salt | 15 | 80 | 5.3 x 10⁴ |
| NaCl | 12 | 95 | 7.9 x 10⁴ |
| (NH₄)₂SO₄ | 8 | 110 | 1.4 x 10⁵ |
A significant change in Km in the presence of G-salt would suggest an effect on substrate binding, while a change in Vmax would indicate an effect on the catalytic step.
Substrate Specificity Assays
Objective: To directly measure the impact of G-salt on the enzyme's ability to discriminate between a primary substrate and one or more alternative substrates.
Methodology:
-
Select a primary substrate and at least one structurally similar alternative substrate for the enzyme.
-
Perform enzyme activity assays for both substrates in the absence (control) and presence of a fixed concentration of G-salt and other comparative salts.
-
Determine the kinetic parameters (Km and Vmax) for each substrate under each salt condition.
-
Calculate the specificity constant (kcat/Km) for each substrate.
-
The ratio of the specificity constants for the primary versus the alternative substrate is a measure of the enzyme's specificity. Compare this ratio across the different salt conditions.
Caption: Logical diagram of substrate specificity modulation by G-salt.
Comparative Data Summary
The following table summarizes the expected outcomes of the proposed experiments and provides a framework for comparing G-salt to other common salts.
Table 3: Comparative Assessment of Salt Effects on Enzyme Specificity
| Parameter | G-Salt | NaCl / KCl | (NH₄)₂SO₄ | Interpretation |
| Effect on Vmax | Potentially inhibitory due to non-competitive binding or conformational changes. | Minor effects at low to moderate concentrations. | Can be stabilizing and may enhance Vmax in some cases. | Indicates impact on the catalytic efficiency of the enzyme. |
| Effect on Km | May increase or decrease depending on specific interactions with the active site or substrate. | Generally increases Km by screening electrostatic interactions. | Can decrease Km by promoting a more favorable enzyme conformation. | Reflects changes in the enzyme's affinity for its substrate. |
| Change in Specificity | Unpredictable; could either increase or decrease specificity depending on the enzyme and substrates. | May decrease specificity by masking electrostatic cues for substrate recognition. | Often enhances specificity by stabilizing the optimal enzyme structure. | Direct measure of the salt's influence on substrate discrimination. |
Conclusion
While G-salt is not a conventional component of enzymatic assay buffers, its unique chemical structure suggests that it could have significant and specific effects on enzyme activity and specificity. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the impact of G-salt in their specific enzymatic systems. By comparing its effects to those of well-characterized salts like NaCl, KCl, and (NH₄)₂SO₄, scientists can determine whether G-salt offers any advantages or presents potential liabilities for their assay performance. Such a thorough assessment is crucial for ensuring the reliability and accuracy of enzymatic data in both basic research and drug discovery pipelines.
References
- 1. Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes: Influence of Inactivation Conditions and Immobilization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling the Substrate Specificity of an Enzyme through Structural Flexibility by Varying the Salt-Bridge Density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
Safety Operating Guide
Proper Disposal of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Dipotassium 7-hydroxynaphthalene-1,3-disulphonate as a hazardous chemical waste. Due to its classification as a skin and eye irritant, direct disposal into the sanitary sewer is not recommended.[1][2] This guide provides detailed procedures for its safe handling and disposal in a laboratory setting.
Personnel engaged in research, scientific, and drug development activities must adhere to stringent safety protocols when managing chemical waste. This document outlines the essential operational and disposal plans for this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the substance's hazards.
Hazard Assessment: this compound is classified as causing serious eye irritation and potential respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.
-
Body Protection: A laboratory coat is required.
All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data
| Hazard Classification | GHS Category | Percentage of Notifications |
| Serious Eye Irritation | Eye Irrit. 2 | 90.9%[1] |
| Respiratory Irritation | STOT SE 3 | 88.6%[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves segregation, secure containment, clear labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected as a separate solid or aqueous waste.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled container. Do not fill the container to more than 90% of its capacity.
Step 3: Labeling
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Skin Irritant," "Eye Irritant")
-
The date of waste accumulation
-
The name of the principal investigator or laboratory supervisor
-
Step 4: Storage
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from incompatible materials and general laboratory traffic. Ensure containers are tightly sealed to prevent leaks or spills.
Step 5: Arranging for Disposal
-
Once a waste container is full, or in accordance with your institution's policies (often not exceeding one year of storage), arrange for a pickup by your EHS department or a licensed chemical waste disposal contractor.
Spill Cleanup Protocol
In the event of a spill, follow these immediate procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, use a chemical fume hood if possible.
-
Wear Appropriate PPE: Don the required personal protective equipment as outlined above.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material to prevent dust formation. Carefully sweep the material into a designated hazardous waste container.
-
For Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontaminate: Clean the spill area with soap and water. Collect all cleanup materials, including contaminated gloves and absorbent pads, in a sealed bag and dispose of it as hazardous waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Dipotassium 7-hydroxynaphthalene-1,3-disulphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS No. 842-18-2) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it can cause serious eye irritation and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles (European Standard - EN 166) | To prevent eye contact which can cause serious irritation.[1][3] |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | To avoid skin contact.[4] |
| Body Protection | Laboratory coat or long-sleeved clothing | To protect skin from accidental splashes or spills.[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling the powder to avoid inhalation and respiratory irritation.[3] Use in a well-ventilated area or under a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps will minimize exposure and ensure safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][5]
-
Work in a well-ventilated area. For procedures that may generate dust, use a local exhaust ventilation system or a chemical fume hood.[3][4]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in Table 1.
3. Handling the Chemical:
-
When weighing or transferring the powder, do so carefully to minimize dust generation.
-
Keep the container tightly closed when not in use.[4]
4. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]
5. Storage:
-
Store in a cool, dark, and dry place in a tightly sealed container.[4]
-
Store away from incompatible materials such as oxidizing agents.[4]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Spills and Leaks:
-
Clean up spills immediately.
-
For small spills, sweep up the solid material, taking care not to create dust, and collect it into a suitable, labeled, and closed container for disposal.[3][4]
-
Avoid allowing the substance to enter drains.[8]
2. Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Alternatively, consult with a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Safe Handling
The following diagram outlines the logical flow of operations for safely handling this compound in the laboratory.
Caption: Workflow for handling this compound.
References
- 1. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | C10H6K2O7S2 | CID 70050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 842-18-2 [smolecule.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chembk.com [chembk.com]
- 8. hpc-standards.com [hpc-standards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
